KRH-3955 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H48Cl3N7 |
|---|---|
Molecular Weight |
589.1 g/mol |
IUPAC Name |
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C28H45N7.3ClH/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4;;;/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30);3*1H |
InChI Key |
KLPOLRXJKIOFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: KRH-3955 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and available information on the synthesis of KRH-3955 hydrochloride, a potent CXCR4 antagonist with significant therapeutic potential.
Chemical Structure and Properties
This compound is chemically known as N1-[[4-[[(1H-Imidazol-2-ylmethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N1-methyl-N4,N4-dipropyl-1,4-butanediamine trihydrochloride. Its development was carried out by Kureha Corporation.
The following diagram illustrates the chemical structure of the KRH-3955 free base. The hydrochloride salt is formed by the protonation of three of the nitrogen atoms.
Caption: Chemical structure of KRH-3955.
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₄₅N₇·3HCl |
| Molecular Weight | 589.09 g/mol |
| CAS Number | 2253744-59-9 |
| Appearance | Not specified in available literature |
| Solubility | Soluble to 100 mM in water and DMSO |
Synthesis of this compound
Detailed experimental protocols for the synthesis of KRH-3955 and its hydrochloride salt are not publicly available. The synthesis and purification of KRH-3955 were conducted by the Kureha Corporation, and the specific methodologies are considered proprietary information.
KRH-3955 is a derivative of a previously reported CXCR4 antagonist, KRH-1636. This relationship suggests that the synthesis of KRH-3955 likely involves a multi-step synthetic route, potentially starting from precursors similar to those used for KRH-1636, followed by modifications to introduce the distinct structural features of KRH-3955.
Caption: Relationship between KRH-1636 and KRH-3955.
While a precise, publicly documented synthesis pathway is unavailable, a plausible, though speculative, retrosynthetic analysis based on the structure of KRH-3955 suggests a convergent synthesis. This would likely involve the preparation of three key intermediates:
-
A protected 1H-imidazol-2-ylmethylamine.
-
1-methyl-1H-imidazol-2-ylmethylamine.
-
A suitably functionalized N1-methyl-N4,N4-dipropyl-1,4-butanediamine linked to a 4-(halomethyl)benzyl halide.
These intermediates could then be coupled through a series of nucleophilic substitution reactions to assemble the final molecule. The final step would involve deprotection (if necessary) and conversion to the trihydrochloride salt by treatment with hydrochloric acid.
It is important to emphasize that this proposed pathway is hypothetical and has not been experimentally verified from public sources.
Signaling Pathway and Mechanism of Action
KRH-3955 is a potent and selective antagonist of the CXCR4 chemokine receptor. The binding of the natural ligand, CXCL12 (also known as SDF-1α), to CXCR4 initiates a cascade of intracellular signaling events that play crucial roles in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation. KRH-3955 exerts its therapeutic effect by blocking the interaction of CXCL12 with CXCR4, thereby inhibiting these downstream signaling pathways.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of KRH-3955.
Conclusion
This compound is a promising CXCR4 antagonist with a well-defined chemical structure. While its detailed synthesis protocol remains proprietary, its structural relationship to KRH-1636 provides some insight into its potential synthetic origins. Further research and potential future disclosures from the manufacturer will be necessary to fully elucidate the experimental details of its synthesis. This guide provides the core available technical information for researchers and professionals in the field of drug development.
KRH-3955 Hydrochloride: A Deep Dive into its Function as a Potent CXCR4 Antagonist and Anti-HIV-1 Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRH-3955 hydrochloride is a novel, orally bioavailable small molecule that functions as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides a comprehensive overview of the core functions of this compound, with a primary focus on its mechanism of action as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and provides visual representations of its role in relevant signaling pathways and experimental workflows.
Core Function and Mechanism of Action
This compound's primary function is to act as a competitive antagonist at the CXCR4 receptor.[1][2][3] CXCR4 is a crucial co-receptor, alongside the CD4 receptor, for the entry of X4-tropic strains of HIV-1 into host T-cells.[4] The natural ligand for CXCR4 is the stromal cell-derived factor-1α (SDF-1α).
The mechanism of action of this compound involves its high-affinity binding to CXCR4, which sterically hinders the binding of both the natural ligand, SDF-1α, and the gp120 envelope glycoprotein (B1211001) of X4-tropic HIV-1.[5] This blockade of the viral co-receptor prevents the conformational changes in gp120 necessary for membrane fusion and subsequent viral entry into the host cell.[4]
Beyond its anti-viral activity, this compound's antagonism of the SDF-1α/CXCR4 axis also leads to the mobilization of white blood cells, including neutrophils and lymphocytes, from the bone marrow into the peripheral circulation.[6]
Signaling Pathway
The binding of SDF-1α to CXCR4 typically initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium (Ca2+), which is crucial for cell migration and other physiological processes.[5] this compound effectively inhibits this SDF-1α-induced Ca2+ signaling.[1][5]
Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy and pharmacokinetic parameters of this compound.
Table 1: In Vitro Anti-HIV-1 Activity
| Parameter | Virus Strain(s) | Cell Type | Value | Reference |
| EC₅₀ | X4 HIV-1 (NL4-3), R5X4 HIV-1 (89.6) | Activated PBMCs | 0.3 - 1.0 nM | [5] |
| EC₅₀ | X4 HIV-1 (NL4-3) | Activated PBMCs (8 donors) | 0.23 - 1.3 nM | |
| EC₉₀ | X4 HIV-1 (NL4-3) | Activated PBMCs | 2.7 - 3.5 nM | [5] |
| IC₅₀ | SDF-1α binding to CXCR4 | CHO cells expressing CXCR4 | 0.61 nM | [1][5] |
| IC₅₀ | Drug-resistant X4 HIV-1 | CD4/CXCR4 cells | 0.4 - 0.8 nM | [1] |
EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration; IC₅₀: 50% inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Species | Dosage | Value | Reference |
| Oral Bioavailability | Rats | 10 mg/kg (p.o.) | 25.6% | [5] |
| Cₘₐₓ | Rats | 10 mg/kg (p.o.) | 86.3 ng/mL | [1] |
| Terminal Elimination Half-life | Rats | 10 mg/kg (i.v.) | 99 h | [1] |
| Efficacy | hu-PBL-SCID mice | 10 mg/kg (single p.o.) | Efficiently suppresses X4 HIV-1 infection | [1] |
| Effect on WBC | Cynomolgus monkeys | 2, 20, 200 mg/kg (single p.o.) | Dose-dependent increase in WBC, neutrophils, and lymphocytes | [6] |
Cₘₐₓ: Maximum plasma concentration; p.o.: oral administration; i.v.: intravenous administration; WBC: White Blood Cells; hu-PBL-SCID: human peripheral blood lymphocyte-severe combined immunodeficiency.
Experimental Protocols
The following are generalized methodologies for the key experiments used to characterize the function of this compound.
Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the efficacy of KRH-3955 in inhibiting HIV-1 replication in primary human immune cells.
Methodology:
-
PBMC Isolation and Activation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Activate the cells with phytohemagglutinin (PHA) and culture in the presence of interleukin-2 (B1167480) (IL-2).
-
Drug Treatment and Infection: Seed activated PBMCs in a multi-well plate. Add serial dilutions of this compound. Infect the cells with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3).
-
Incubation: Culture the infected cells for a period of 7-10 days, replacing the culture medium periodically.
-
Quantification of Viral Replication: At the end of the incubation period, collect the culture supernatants. Measure the concentration of the HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
SDF-1α Binding Assay
This competitive binding assay measures the ability of KRH-3955 to inhibit the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.
Methodology:
-
Cell Preparation: Use a cell line engineered to express high levels of CXCR4 (e.g., CHO-CXCR4 cells or Molt-4 T-cells).
-
Competitive Binding: Incubate the cells with a fixed concentration of radiolabeled SDF-1α (e.g., ¹²⁵I-SDF-1α) in the presence of increasing concentrations of this compound.
-
Washing and Lysis: After incubation, wash the cells to remove unbound radiolabeled ligand. Lyse the cells to release the bound ligand.
-
Quantification: Measure the amount of radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of ¹²⁵I-SDF-1α binding against the concentration of KRH-3955.
In Vivo Efficacy in hu-PBL-SCID Mouse Model
This in vivo model assesses the anti-HIV-1 efficacy of KRH-3955 in a living organism reconstituted with a human immune system.
Methodology:
-
Humanization of Mice: Engraft severe combined immunodeficiency (SCID) mice with human peripheral blood mononuclear cells (PBMCs) via intraperitoneal injection.
-
Drug Administration: Administer this compound to the hu-PBL-SCID mice via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Viral Challenge: Following drug administration, infect the mice with a high titer of an X4-tropic HIV-1 strain.
-
Monitoring: Monitor the mice for signs of infection and collect blood samples at regular intervals.
-
Analysis: Measure the viral load (HIV-1 RNA) in the plasma using quantitative reverse transcription PCR (qRT-PCR). Assess the levels of human CD4+ T-cells in the peripheral blood using flow cytometry to determine the extent of protection from virus-induced depletion.
Conclusion
This compound is a highly potent and selective CXCR4 antagonist with significant potential as an anti-HIV-1 therapeutic agent. Its oral bioavailability and robust in vitro and in vivo efficacy against X4-tropic HIV-1 strains, including drug-resistant variants, make it a promising candidate for further clinical development. The detailed understanding of its mechanism of action and the availability of established experimental protocols for its characterization provide a solid foundation for ongoing research and drug development efforts in the field of HIV-1 entry inhibitors.
References
- 1. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]
- 2. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. Humanized Mouse Models for Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized Mice for Studies of HIV-1 Persistence and Elimination - PMC [pmc.ncbi.nlm.nih.gov]
KRH-3955 Hydrochloride: A Technical Whitepaper on its Discovery and Development as a Potent CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of KRH-3955 hydrochloride, a potent and orally bioavailable antagonist of the C-X-C chemokine receptor 4 (CXCR4). KRH-3955 has demonstrated significant potential as an inhibitor of T-tropic (X4) human immunodeficiency virus type 1 (HIV-1) entry.
Introduction and Rationale
The chemokine receptor CXCR4, along with CCR5, serves as a major co-receptor for HIV-1 entry into host cells.[1] The interaction between the viral envelope glycoprotein (B1211001) gp120 and CXCR4 is a critical step for the fusion of the viral and cellular membranes, making CXCR4 a key therapeutic target for a class of antiretroviral drugs known as entry inhibitors. While several CXCR4 antagonists have been developed, the discovery of orally bioavailable agents with high potency and favorable pharmacokinetic profiles remains a significant area of research.
This compound was developed as a derivative of a previously identified potent CXCR4 antagonist, KRH-1636.[1] Although KRH-1636 showed strong anti-HIV-1 activity, its poor oral bioavailability limited its clinical development.[1][2] KRH-3955 was designed to overcome this limitation while retaining or improving upon the potent anti-HIV-1 efficacy of its parent compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N1-[[4-[[(1H-Imidazol-2-ylmethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N1-methyl-N4,N4-dipropyl-1,4-butanediamine trihydrochloride | [3] |
| Molecular Formula | C₂₈H₄₅N₇·3HCl | [3] |
| Molecular Weight | 589.09 g/mol | [3] |
| CAS Number | 2253744-59-9 | [3] |
| Solubility | Soluble to 100 mM in water and DMSO | [3] |
| Purity | ≥98% | [3] |
In Vitro Pharmacology
Potency and Efficacy
This compound is a highly potent antagonist of CXCR4, effectively inhibiting the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α), and blocking HIV-1 replication in various in vitro models.[1][4][5]
| Assay | Cell Type/Virus | Parameter | Value (nM) | Reference |
| SDF-1α Binding Inhibition | CXCR4-expressing CHO cells | IC₅₀ | 0.61 | [1][5] |
| HIV-1 Replication Inhibition | Activated PBMCs (NL4-3, X4 HIV-1) | EC₅₀ | 0.3 - 1.0 | [1][5] |
| HIV-1 Replication Inhibition | Activated PBMCs from 8 donors (NL4-3) | EC₅₀ Range | 0.23 - 1.3 | [1][5] |
| HIV-1 Replication Inhibition | Activated PBMCs (NL4-3) | EC₉₀ Range | 2.7 - 3.5 | [1] |
| Inhibition of Drug-Resistant HIV-1 | CD4/CXCR4 cells (PI, NRTI, NNRTI, T20 resistant) | IC₅₀ Range | 0.4 - 0.8 | [5] |
Selectivity
KRH-3955 demonstrates high selectivity for CXCR4 over other chemokine receptors.[1]
| Receptor | Ligand | KRH-3955 Activity | Reference |
| CXCR1 | IL-8 | No inhibition of binding | [1] |
| CCR1 | RANTES | No inhibition of binding | [1] |
| CCR2b | MCP-1 | No inhibition of binding | [1] |
| CCR4 | TARC | No inhibition of binding | [1] |
| CCR5 | RANTES | No inhibition of binding | [1] |
Mechanism of Action
KRH-3955 exerts its anti-HIV-1 activity by directly competing with the viral gp120 for binding to the CXCR4 co-receptor. This competitive antagonism prevents the conformational changes in gp120 necessary for membrane fusion and subsequent viral entry into the host cell. The binding of KRH-3955 to CXCR4 also blocks the binding of the natural ligand SDF-1α, thereby inhibiting downstream signaling pathways, including intracellular calcium mobilization.[1][2][5] Studies with anti-CXCR4 monoclonal antibodies suggest that the binding site of KRH-3955 involves all three extracellular loops of the receptor.[1][2]
Caption: Mechanism of action of this compound.
Preclinical Pharmacokinetics
Pharmacokinetic studies of KRH-3955 were conducted in male Sprague-Dawley rats. The compound demonstrated moderate oral bioavailability.[1][4][5]
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Oral Bioavailability | p.o. | 10 | 25.6% | [1][4][5] |
| Cₘₐₓ | p.o. | 10 | 86.3 ng/mL | [4][5] |
| Terminal Elimination Half-life (t₁/₂) | i.v. | 10 | 99 h | [4][5] |
| Plasma Clearance | i.v. | 10 | 3.9 L/h/kg | [4][5] |
| Volume of Distribution | i.v. | 10 | 374 L/kg | [4][5] |
In Vivo Efficacy
The in vivo anti-HIV-1 activity of KRH-3955 was evaluated in a human peripheral blood lymphocyte-severe combined immunodeficiency (hu-PBL-SCID) mouse model. A single oral administration of KRH-3955 efficiently suppressed X4 HIV-1 infection.[1][5] In a study, four out of five mock-treated mice were infected, whereas only one out of five mice treated with a single oral dose of 10 mg/kg KRH-3955 was infected.[5]
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the evaluation of this compound, based on the available literature. These are not intended to be exhaustive, step-by-step protocols but rather a detailed overview of the methods employed.
SDF-1α Binding Inhibition Assay
-
Objective: To determine the ability of KRH-3955 to inhibit the binding of SDF-1α to its receptor, CXCR4.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CXCR4.
-
Radioligand: ¹²⁵I-labeled SDF-1α.
-
Procedure:
-
CXCR4-expressing CHO cells were incubated with various concentrations of KRH-3955 or a control compound.
-
¹²⁵I-labeled SDF-1α was added to the cell suspension.
-
The mixture was incubated to allow for competitive binding.
-
Cell-bound radioactivity was separated from unbound radioligand by filtration.
-
The amount of bound ¹²⁵I-labeled SDF-1α was quantified using a gamma counter.
-
The concentration of KRH-3955 that inhibited 50% of the specific binding of ¹²⁵I-labeled SDF-1α (IC₅₀) was calculated.
-
HIV-1 Replication Inhibition Assay
-
Objective: To assess the antiviral activity of KRH-3955 against HIV-1 in primary human cells.
-
Primary Cells: Human peripheral blood mononuclear cells (PBMCs) from healthy donors, stimulated with phytohemagglutinin (PHA) and maintained in IL-2 supplemented medium.
-
Virus Strains: Laboratory-adapted X4-tropic HIV-1 strain (e.g., NL4-3) and clinical isolates.
-
Procedure:
-
Activated PBMCs were infected with a standardized amount of HIV-1.
-
The infected cells were cultured in the presence of serial dilutions of KRH-3955.
-
Culture supernatants were collected at regular intervals (e.g., day 7 post-infection).
-
The amount of HIV-1 p24 antigen in the supernatants was quantified using a commercial p24 ELISA kit.
-
The effective concentration of KRH-3955 that inhibited 50% (EC₅₀) and 90% (EC₉₀) of viral replication was determined by comparing p24 levels in treated versus untreated cultures.
-
Intracellular Calcium Mobilization Assay
-
Objective: To determine if KRH-3955 acts as an antagonist of SDF-1α-induced signaling through CXCR4.
-
Cell Line: CXCR4-expressing CHO cells.
-
Reagents: Fura-2-acetoxymethyl ester (Fura-2-AM), a fluorescent calcium indicator, and SDF-1α.
-
Procedure:
-
CXCR4-expressing CHO cells were loaded with Fura-2-AM.
-
The cells were pre-incubated with various concentrations of KRH-3955.
-
SDF-1α was added to the cell suspension to stimulate CXCR4 signaling.
-
Changes in intracellular calcium concentration were monitored by measuring the fluorescence ratio of Fura-2 at different emission wavelengths using a fluorescence spectrophotometer.
-
The ability of KRH-3955 to inhibit the SDF-1α-induced calcium flux in a dose-dependent manner was determined.
-
In Vivo Efficacy in hu-PBL-SCID Mouse Model
-
Objective: To evaluate the in vivo anti-HIV-1 efficacy of orally administered KRH-3955.
-
Animal Model: C.B-17 severe combined immunodeficient (SCID) mice reconstituted with human peripheral blood mononuclear cells (hu-PBL-SCID).
-
Virus: X4-tropic HIV-1 strain (e.g., NL4-3).
-
Procedure:
-
SCID mice were injected intraperitoneally with human PBMCs to create the hu-PBL-SCID model.
-
A single oral dose of KRH-3955 (e.g., 10 mg/kg) was administered to the treatment group, while a control group received a vehicle.
-
Mice were subsequently challenged with an infectious dose of HIV-1 via intraperitoneal injection.
-
Blood samples were collected at various time points to monitor for the presence of HIV-1 infection, typically by measuring plasma HIV-1 RNA levels or by co-culturing mouse peripheral blood cells with uninfected human PBMCs and monitoring for p24 antigen production.
-
The efficacy of KRH-3955 was determined by comparing the number of infected mice in the treated group versus the control group.
-
Caption: General experimental workflow for the development and evaluation of KRH-3955.
Conclusion
This compound is a potent and selective CXCR4 antagonist with a significantly improved oral bioavailability compared to its predecessor, KRH-1636.[1][2] Its strong in vitro anti-HIV-1 activity against a range of viral strains, including those resistant to other classes of antiretroviral drugs, and its demonstrated in vivo efficacy in a preclinical model, highlight its potential as a therapeutic agent for the treatment of HIV-1 infection.[1][5] The data summarized in this document provide a solid foundation for further development and clinical investigation of KRH-3955 as a novel HIV-1 entry inhibitor.
References
- 1. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
KRH-3955 Hydrochloride: A Deep Dive into its High-Affinity Binding to the CXCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of KRH-3955 hydrochloride for the C-X-C chemokine receptor type 4 (CXCR4). KRH-3955 is a potent, orally bioavailable antagonist of CXCR4, a key receptor implicated in HIV-1 entry, cancer metastasis, and inflammatory diseases.[1][2][3] This document details the quantitative binding metrics, the experimental methodologies used to determine these values, and the associated intracellular signaling pathways.
Quantitative Binding Affinity of KRH-3955 for CXCR4
This compound demonstrates a remarkably high binding affinity for the CXCR4 receptor. This is evidenced by its low nanomolar and sub-nanomolar inhibitory concentrations in various assays. The compound effectively displaces the natural ligand, stromal cell-derived factor-1α (SDF-1α), and exhibits potent antiviral activity against X4-tropic HIV-1 strains.[1][4][5]
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 (SDF-1α binding inhibition) | 0.61 nM | CHO cells expressing CXCR4 | Radioligand Binding Assay | [4][6][7][8] |
| EC50 (Anti-HIV-1 activity) | 0.23 - 1.3 nM | Activated Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 Replication Assay | [6] |
| EC50 (Anti-HIV-1 activity) | 0.3 - 1.0 nM | --- | HIV-1 Inhibition Assay | [6][7] |
| IC50 (Inhibition of MAb 12G5 binding to CXCR4 mutants) | 0.5 - 14.1 nM | HEK293 cells expressing CXCR4 mutants | Competitive Binding Assay | [4][6] |
Note: The potent anti-HIV-1 activity of KRH-3955, with EC50 values closely mirroring its IC50 for SDF-1α binding, underscores that its primary mechanism of viral inhibition is through the blockade of the CXCR4 co-receptor.[4] Studies have also indicated that KRH-3955 possesses a strong binding affinity and a slow dissociation rate from the CXCR4 receptor.[4][6]
Experimental Protocols
The determination of KRH-3955's binding affinity for CXCR4 has been established through rigorous experimental methodologies. The following sections detail the key protocols employed in the cited research.
Radioligand Competition Binding Assay
This assay quantifies the ability of KRH-3955 to compete with the natural ligand, SDF-1α, for binding to the CXCR4 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of KRH-3955 for the binding of SDF-1α to CXCR4.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR4 receptor are cultured under standard conditions.
-
Assay Setup: The CXCR4-expressing CHO cells are incubated in a binding buffer containing a fixed concentration of 125I-labeled SDF-1α.
-
Compound Addition: Varying concentrations of this compound are added to the cell suspension.
-
Incubation: The mixture is incubated, typically on ice, to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by washing the cells to remove unbound 125I-SDF-1α.
-
Quantification: The amount of cell-associated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of 125I-SDF-1α is calculated for each concentration of KRH-3955. The IC50 value is then determined by non-linear regression analysis of the resulting dose-response curve.
Calcium Mobilization Assay
This functional assay assesses the antagonist properties of KRH-3955 by measuring its ability to block SDF-1α-induced intracellular calcium mobilization, a key downstream signaling event of CXCR4 activation.
Objective: To determine if KRH-3955 acts as an antagonist by inhibiting SDF-1α-induced calcium signaling.
Methodology:
-
Cell Preparation: CXCR4-expressing cells (e.g., CHO cells or human PBMCs) are loaded with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorometer.
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
SDF-1α Stimulation: The cells are then stimulated with a fixed concentration of SDF-1α.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity.
-
Data Analysis: The inhibitory effect of KRH-3955 is determined by comparing the calcium response in the presence and absence of the compound.
CXCR4 Signaling Pathways Modulated by KRH-3955
The binding of KRH-3955 to CXCR4 effectively blocks the initiation of downstream signaling cascades normally triggered by SDF-1α. CXCR4 activation leads to a diverse range of cellular responses through both G protein-dependent and -independent pathways.[9][10]
G Protein-Dependent Signaling
Upon SDF-1α binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family.[9][10] This initiates several key signaling cascades:
-
Phospholipase C (PLC) Pathway: Activated G proteins stimulate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11]
-
PI3K/Akt Pathway: The Gβγ subunits of the activated G protein can stimulate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a crucial kinase involved in cell survival, proliferation, and migration.[10][12]
-
MAPK/ERK Pathway: CXCR4 activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway, which plays a role in cell proliferation and differentiation.[10][12]
By binding to CXCR4, KRH-3955 prevents these G protein-mediated signaling events from occurring in response to SDF-1α.
G Protein-Independent Signaling
CXCR4 can also signal through pathways that are independent of G protein activation. One such pathway involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) cascade.[9][11] Upon ligand binding, CXCR4 can be phosphorylated, leading to the recruitment and activation of JAKs, which in turn phosphorylate and activate STAT proteins. Activated STATs then translocate to the nucleus to regulate gene transcription.[11] While the primary antagonistic action of KRH-3955 is through blocking G protein-coupled signaling, its prevention of the initial ligand-receptor interaction would consequently inhibit G protein-independent pathways as well.
Furthermore, receptor internalization, a process that regulates receptor signaling and sensitivity, is mediated by β-arrestins following G protein-coupled receptor kinase (GRK) phosphorylation of the receptor.[10][12] As an antagonist, KRH-3955 would prevent the SDF-1α-induced conformational changes necessary for GRK phosphorylation and subsequent β-arrestin recruitment, thereby inhibiting receptor internalization.
References
- 1. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 11. abeomics.com [abeomics.com]
- 12. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
KRH-3955 Hydrochloride: A Potent Antagonist of the SDF-1α/CXCR4 Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
KRH-3955 hydrochloride is a potent, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] By selectively inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to CXCR4, KRH-3955 effectively blocks the downstream signaling pathways implicated in numerous physiological and pathological processes.[1][4][5] This technical guide provides a comprehensive overview of KRH-3955's mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for assessing its binding, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating CXCR4 antagonism.
Core Mechanism of Action: Inhibition of SDF-1α Binding
This compound functions as a competitive antagonist at the CXCR4 receptor.[1] It occupies the binding site of SDF-1α, thereby preventing the ligand-receptor interaction that initiates a cascade of intracellular signaling events.[1][2] The SDF-1α/CXCR4 axis plays a crucial role in cell trafficking, including the chemotaxis of hematopoietic stem cells, and is also implicated in the pathogenesis of various diseases, including HIV-1 infection and cancer metastasis.[6][7] KRH-3955 has demonstrated potent inhibitory activity against X4 HIV-1 strains, which utilize CXCR4 as a co-receptor for viral entry into host cells.[1][4]
Quantitative Inhibitory Activity
The potency of this compound in inhibiting the SDF-1α/CXCR4 interaction has been quantified in several studies. The following table summarizes the key in vitro efficacy data.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 0.61 nM | CHO cells expressing CXCR4 | SDF-1α Binding Inhibition | [1][3] |
| EC50 | 0.3 to 1.0 nM | Activated PBMCs | X4 HIV-1 Replication Inhibition | [1] |
| EC50 | 0.23 to 1.3 nM | Activated PBMCs from 8 donors | NL4-3 (X4 HIV-1) Replication Inhibition | [3] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of KRH-3955 required to inhibit 50% of the specific binding of SDF-1α to CXCR4. EC50 (Half-maximal effective concentration) indicates the concentration required to achieve 50% of the maximum antiviral effect.
Experimental Protocols
Competitive Radioligand Binding Assay for IC50 Determination
This protocol outlines a standard method for determining the IC50 value of KRH-3955 for the inhibition of SDF-1α binding to CXCR4.
1. Materials and Reagents:
-
CHO (Chinese Hamster Ovary) cells stably expressing human CXCR4
-
[¹²⁵I]-SDF-1α (radiolabeled ligand)
-
This compound (test compound)
-
Unlabeled SDF-1α (for non-specific binding determination)
-
Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold PBS with 0.5% BSA)
-
Scintillation fluid
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Gamma counter
2. Cell Preparation:
-
Culture CXCR4-expressing CHO cells to approximately 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with ice-cold PBS and resuspend in Binding Buffer to a final concentration of 1 x 10⁶ cells/mL.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 1 pM to 1 µM.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the KRH-3955 serial dilutions to the respective wells.
-
For total binding, add 25 µL of Binding Buffer.
-
For non-specific binding, add 25 µL of a high concentration of unlabeled SDF-1α (e.g., 1 µM).
-
Add 25 µL of [¹²⁵I]-SDF-1α to all wells at a final concentration of approximately 0.1 nM.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Following incubation, rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Allow the filters to dry completely.
-
Punch out the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a gamma counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the KRH-3955 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Visualizations
SDF-1α/CXCR4 Signaling Pathway and Inhibition by KRH-3955
Caption: SDF-1α/CXCR4 signaling and KRH-3955 inhibition.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for IC50 determination of KRH-3955.
Conclusion
This compound is a highly potent and selective antagonist of the CXCR4 receptor, effectively inhibiting the binding of its natural ligand, SDF-1α.[1] Its low nanomolar inhibitory activity makes it a valuable tool for researchers studying the SDF-1α/CXCR4 axis and a promising candidate for therapeutic development, particularly in the fields of virology and oncology.[1][8] The experimental protocols and diagrams provided in this guide offer a foundational understanding for the in vitro characterization of KRH-3955 and similar CXCR4 antagonists.
References
- 1. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient inhibition of SDF‐1α‐mediated chemotaxis and HIV‐1 infection by novel CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The CXCR4 Antagonist KRH-3955 Hydrochloride: An In-Depth Technical Guide to its Effects on Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 hydrochloride is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a key regulator of cell migration and signaling, CXCR4, along with its endogenous ligand stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammatory responses.[2][3] This technical guide provides a comprehensive overview of the effect of this compound on intracellular calcium signaling, a critical downstream event following CXCR4 activation. This document details the mechanism of action, presents quantitative data, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and drug development workflows.
Mechanism of Action: Inhibition of SDF-1α/CXCR4-Mediated Calcium Mobilization
This compound exerts its effects by directly competing with SDF-1α for binding to the CXCR4 receptor.[4][5] This competitive antagonism prevents the conformational changes in CXCR4 that are necessary to initiate downstream signaling cascades.[3] One of the immediate consequences of SDF-1α binding to CXCR4 is the activation of a G-protein coupled signaling pathway that leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[6][7]
The binding of SDF-1α to CXCR4 activates the Gαi and Gβγ subunits of the associated heterotrimeric G-protein. The Gβγ subunit, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol.[3][8] KRH-3955, by blocking the initial ligand-receptor interaction, effectively abolishes this entire signaling cascade, thus inhibiting the SDF-1α-induced mobilization of intracellular calcium.[4][8] This inhibition of calcium signaling is a key functional indicator of the antagonistic potency of KRH-3955.
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for SDF-1α binding | 0.61 nM | CXCR4-expressing CHO cells | [4] |
| EC50 for HIV-1 inhibition | 0.3 to 1.0 nM | Various HIV-1 strains | [5] |
| Inhibition of SDF-1α-induced Ca2+ mobilization | Dose-dependent inhibition observed | CXCR4-expressing CHO cells | [4][8] |
Note: While the inhibition of SDF-1α-induced calcium mobilization by KRH-3955 has been demonstrated to be dose-dependent, a specific IC50 value for this signaling event is not explicitly reported in the reviewed literature.
Experimental Protocols
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes a method for measuring the inhibitory effect of KRH-3955 on SDF-1α-induced intracellular calcium mobilization in CXCR4-expressing cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
CXCR4-expressing cells (e.g., CHO-CXCR4, Jurkat cells)
-
Cell culture medium (e.g., RPMI 1640, DMEM)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
SDF-1α
-
This compound
-
Fluorescence plate reader or microscope capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to a suitable confluency in a 96-well black-walled, clear-bottom plate.
-
For suspension cells, seed at an appropriate density on the day of the assay. For adherent cells, seed the day before the assay to allow for attachment.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Probenecid can be included at 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells twice with HBSS (containing probenecid if used) to remove extracellular Fura-2 AM.
-
Add fresh HBSS to the wells and incubate for an additional 15-30 minutes at room temperature to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the KRH-3955 dilutions to the appropriate wells and incubate for 15-30 minutes. Include a vehicle control (HBSS with the same final concentration of DMSO or other solvent used for KRH-3955).
-
-
Measurement of Calcium Mobilization:
-
Set up the fluorescence plate reader to measure the ratio of fluorescence emission at ~510 nm following excitation at 340 nm and 380 nm.
-
Establish a baseline fluorescence reading for each well for a short period (e.g., 30-60 seconds).
-
Using the instrument's injection system, add a pre-determined concentration of SDF-1α (e.g., 100 ng/mL) to stimulate the cells.
-
Continue to record the fluorescence ratio for several minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in the fluorescence ratio (peak response minus baseline) is proportional to the change in intracellular calcium concentration.
-
Plot the percentage inhibition of the SDF-1α-induced calcium response against the concentration of KRH-3955 to determine the IC50 value.
-
Visualizations
SDF-1α/CXCR4 Signaling Pathway Leading to Calcium Mobilization
Caption: SDF-1α/CXCR4 signaling pathway leading to intracellular calcium release.
Experimental Workflow for Assessing KRH-3955 Activity
Caption: Experimental workflow for assessing KRH-3955's inhibitory effect.
CXCR4 Antagonist Drug Development Workflow
Caption: A typical drug development workflow for CXCR4 antagonists.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient inhibition of SDF‐1α‐mediated chemotaxis and HIV‐1 infection by novel CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
KRH-3955 Hydrochloride: A Potent CXCR4 Antagonist with Promising Therapeutic Applications in HIV-1 Infection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KRH-3955 hydrochloride is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a crucial role in various physiological and pathological processes, most notably as a co-receptor for T-tropic (X4) human immunodeficiency virus type 1 (HIV-1) entry into host cells. Extensive preclinical studies have demonstrated the significant therapeutic potential of KRH-3955 in inhibiting HIV-1 replication, including strains resistant to other antiretroviral agents. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, intended to support further research and development in the field of HIV-1 therapeutics.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and the C-C chemokine receptor type 5 (CCR5) are the two major co-receptors that, along with the primary CD4 receptor, facilitate the entry of human immunodeficiency virus type 1 (HIV-1) into target T cells.[1] While CCR5 antagonists have been successfully developed and integrated into antiretroviral therapy (ART), the emergence of CXCR4-tropic (X4) HIV-1 strains, particularly in later stages of the disease, presents a significant clinical challenge. This compound has emerged as a highly promising orally bioavailable CXCR4 antagonist, demonstrating potent and selective inhibition of X4 HIV-1.[2][3][4] This document details the core scientific data and methodologies associated with the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its anti-HIV-1 activity by directly interfering with the initial stages of the viral lifecycle: entry into the host cell.
2.1. CXCR4 Antagonism and Inhibition of SDF-1α Signaling
KRH-3955 is a selective antagonist of the CXCR4 receptor. It effectively blocks the binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α).[2][3] This inhibition prevents the conformational changes in the gp120 envelope glycoprotein (B1211001) of X4 HIV-1 that are necessary for viral fusion and entry. The binding of SDF-1α to CXCR4 also initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium (Ca2+).[3] KRH-3955 has been shown to inhibit this SDF-1α-induced Ca2+ signaling in a dose-dependent manner, further confirming its antagonistic properties at the CXCR4 receptor.[3]
Preclinical Efficacy Data
The therapeutic potential of this compound is supported by robust in vitro and in vivo preclinical data.
3.1. In Vitro Anti-HIV-1 Activity
KRH-3955 demonstrates potent inhibitory activity against a range of X4 HIV-1 strains in various cell-based assays.
| Parameter | Virus Strain(s) | Cell Type | Value | Reference |
| IC50 | - | SDF-1α binding to CXCR4 | 0.61 nM | [2][3] |
| EC50 | X4 HIV-1 | - | 0.3 to 1.0 nM | [2][3] |
| EC50 | NL4-3 | Activated PBMCs (from 8 donors) | 0.23 to 1.3 nM | [3] |
| IC50 | Recombinant drug-resistant viruses | CD4/CXCR4 cells | 0.4 to 0.8 nM | [3] |
3.2. In Vivo Efficacy and Pharmacokinetics
Studies in animal models have confirmed the in vivo anti-HIV-1 activity and favorable pharmacokinetic profile of KRH-3955.
| Parameter | Animal Model | Dosage | Result | Reference |
| Oral Bioavailability | Rats | - | 25.6% | [1][4] |
| Anti-HIV-1 Activity | hu-PBL-SCID mice | Single oral dose | Efficiently suppressed X4 HIV-1 infection | [5] |
| White Blood Cell Count | Cynomolgus monkeys | 2, 20, 200 mg/kg (single oral dose) | Dose-dependent increase in WBC, neutrophils, and lymphocytes | |
| CD4 Cell Depletion | SHIV-infected cynomolgus monkeys | 100 mg/kg (single oral dose) 24h before exposure | Prevented CD4 cell depletion in 3/3 monkeys |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
4.1. Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps to assess the inhibitory effect of KRH-3955 on HIV-1 replication in primary human immune cells.
4.1.1. Reagents and Materials
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA-P) (Sigma-Aldrich)
-
Recombinant human interleukin-2 (IL-2) (R&D Systems)
-
HIV-1 p24 Antigen Capture Assay Kit (ABL, Inc.)
-
X4-tropic HIV-1 stock (e.g., NL4-3)
4.1.2. Procedure
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in RPMI 1640 medium containing 5 µg/mL PHA-P and 20 U/mL IL-2.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator to stimulate T-cell activation.
-
After activation, wash the cells to remove PHA-P and resuspend in RPMI 1640 medium containing 20 U/mL IL-2.
-
Seed the activated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium and add to the cells.
-
Infect the cells with a standardized amount of X4 HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Collect culture supernatants on days 3, 5, and 7 post-infection.
-
Measure the concentration of p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the 50% effective concentration (EC50) by non-linear regression analysis of the dose-response curve.
4.2. SDF-1α Binding Assay
This protocol describes a competitive binding assay to determine the ability of KRH-3955 to inhibit the binding of SDF-1α to the CXCR4 receptor.
4.2.1. Reagents and Materials
-
CXCR4-expressing cell line (e.g., Jurkat cells)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Radiolabeled [125I]SDF-1α (PerkinElmer)
-
This compound
-
Unlabeled SDF-1α (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
4.2.2. Procedure
-
Culture and harvest CXCR4-expressing cells.
-
Resuspend the cells in binding buffer at a concentration of 2 x 10^6 cells/mL.
-
In a 96-well filter plate, add 50 µL of cell suspension to each well.
-
Add 50 µL of varying concentrations of KRH-3955 or unlabeled SDF-1α (for competition).
-
Add 50 µL of [125I]SDF-1α at a final concentration of ~0.1 nM.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Wash the cells rapidly with ice-cold binding buffer using a cell harvester to separate bound from free radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by analyzing the competition binding data.
4.3. Intracellular Calcium Mobilization Assay
This protocol details the measurement of changes in intracellular calcium concentration in response to SDF-1α stimulation in the presence or absence of KRH-3955.
4.3.1. Reagents and Materials
-
CXCR4-expressing cell line (e.g., CHO-K1 cells stably expressing CXCR4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Thermo Fisher Scientific)
-
Pluronic F-127 (Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
SDF-1α
-
This compound
-
Fluorescence microplate reader with kinetic reading capabilities
4.3.2. Procedure
-
Seed CXCR4-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add varying concentrations of KRH-3955 to the wells and incubate for 15 minutes.
-
Place the plate in a fluorescence microplate reader and measure the baseline fluorescence (Ex/Em ~490/525 nm).
-
Inject a solution of SDF-1α into the wells while continuously recording the fluorescence signal.
-
Analyze the kinetic data to determine the peak fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Evaluate the inhibitory effect of KRH-3955 on SDF-1α-induced calcium mobilization.
Conclusion
This compound has demonstrated compelling preclinical evidence as a potent, selective, and orally bioavailable CXCR4 antagonist for the treatment of HIV-1 infection. Its ability to effectively inhibit the replication of X4-tropic HIV-1 strains, including those with resistance to other antiretroviral drugs, positions it as a valuable candidate for further clinical development. The detailed experimental protocols provided in this guide are intended to facilitate continued research into KRH-3955 and other CXCR4 antagonists, with the ultimate goal of expanding the therapeutic arsenal (B13267) against HIV/AIDS.
References
- 1. T-cell dysfunctions in hu-PBL-SCID mice infected with human immunodeficiency virus (HIV) shortly after reconstitution: in vivo effects of HIV on highly activated human immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hiv.lanl.gov [hiv.lanl.gov]
KRH-3955 Hydrochloride: A Deep Dive into a Potent CXCR4 Antagonist for HIV-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KRH-3955 hydrochloride, a potent and orally bioavailable antagonist of the CXCR4 co-receptor, and its significance in the field of HIV-1 research. KRH-3955 has demonstrated remarkable efficacy in inhibiting the replication of CXCR4-tropic (X4) HIV-1 strains, including those resistant to other classes of antiretroviral drugs. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.
Introduction
The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the primary receptor CD4 on the target cell surface.[1] This interaction induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically one of two chemokine receptors: CCR5 or CXCR4.[1] Viruses that utilize CXCR4 are known as X4-tropic strains and are often associated with a more rapid progression to AIDS.[1][2] this compound is a small molecule inhibitor that selectively targets CXCR4, thereby blocking the entry of X4-tropic HIV-1 into host cells.[3][4][5] Developed as a derivative of KRH-1636, KRH-3955 overcomes the poor oral bioavailability of its predecessor, making it a promising candidate for clinical development.[4][5]
Mechanism of Action
KRH-3955 functions as a non-competitive antagonist of the CXCR4 receptor. Its primary mechanism involves binding to CXCR4 and inducing a conformational change that prevents the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), as well as the HIV-1 gp120 envelope protein.[4][5][6] This blockade of the co-receptor is highly specific to CXCR4, with no significant activity against the CCR5 co-receptor.[4] By inhibiting the gp120-CXCR4 interaction, KRH-3955 effectively halts the membrane fusion process, preventing the viral capsid from entering the host cell and initiating replication.
Furthermore, KRH-3955 has been shown to inhibit SDF-1α-mediated signaling pathways. The binding of SDF-1α to CXCR4 typically triggers a cascade of intracellular events, including an increase in intracellular calcium concentration (Ca2+).[4][5] KRH-3955 effectively blocks this SDF-1α-induced Ca2+ signaling, further demonstrating its potent antagonistic activity at the CXCR4 receptor.[4][5]
Quantitative Efficacy Data
KRH-3955 has demonstrated potent anti-HIV-1 activity across a range of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-HIV-1 Activity of KRH-3955
| Virus Strain(s) | Cell Type | Parameter | Value | Reference |
| X4 HIV-1 (NL4-3) | Activated PBMCs (from 8 donors) | EC50 | 0.23 - 1.3 nM | [3][7] |
| R5X4 HIV-1 (89.6) | Activated PBMCs | EC50 | 0.3 - 1.0 nM | [4] |
| R5 HIV-1 (JR-CSF) | Activated PBMCs | EC50 | > 200 nM | [4] |
| Drug-Resistant X4 HIV-1 Recombinants | CD4/CXCR4 cells | IC50 | 0.4 - 0.8 nM | [7] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: CXCR4 Antagonistic Activity and Pharmacokinetics of KRH-3955
| Parameter | Condition | Value | Reference |
| SDF-1α binding to CXCR4 | CHO cells expressing CXCR4 | IC50 | 0.61 nM |
| Oral Bioavailability | Rats | 25.6% | [4][5] |
| Peak Plasma Concentration (Cmax) | Rats (10 mg/kg, p.o.) | 86.3 ng/mL | [3] |
| Terminal Elimination Half-life (T1/2) | Rats (10 mg/kg, i.v.) | 99 hours | [3] |
| Plasma Clearance | Rats (10 mg/kg, i.v.) | 3.9 L/h/kg | [3] |
| Volume of Distribution | Rats (10 mg/kg, i.v.) | 374 L/kg | [3] |
Efficacy Against Drug-Resistant HIV-1 Strains
A significant advantage of KRH-3955 is its potent activity against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs.[4][5][6] It has been shown to be effective against recombinant X4 HIV-1 containing resistance mutations in reverse transcriptase and protease.[4][5][6] Additionally, KRH-3955 maintains its inhibitory activity against viruses with mutations conferring resistance to the fusion inhibitor enfuvirtide (B549319) (T-20).[4][5] This broad activity against multi-drug resistant strains highlights the potential of KRH-3955 as a valuable component of combination antiretroviral therapy (cART).
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the anti-HIV-1 activity of KRH-3955.
Anti-HIV-1 Activity Assay in Activated Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the efficacy of KRH-3955 in inhibiting HIV-1 replication in primary human immune cells.
Methodology:
-
PBMC Isolation and Activation: Isolate PBMCs from healthy human donors. Activate the cells with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 2-3 days to induce proliferation and expression of HIV-1 receptors.
-
Infection: Infect the activated PBMCs with a known titer of X4, R5X4, or R5 HIV-1 strains.
-
Drug Treatment: Simultaneously treat the infected cells with serial dilutions of this compound. Include a no-drug control.
-
Incubation: Culture the cells for 7-10 days, monitoring for signs of viral replication.
-
Quantification of Viral Replication: Measure the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of p24 production against the log of the drug concentration.
SDF-1α Binding Assay
This competitive binding assay measures the ability of KRH-3955 to block the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.
Methodology:
-
Cell Preparation: Use a cell line engineered to express high levels of human CXCR4 (e.g., CHO-CXCR4 cells).
-
Competitive Binding: Incubate the cells with a fixed concentration of radiolabeled or fluorescently labeled SDF-1α in the presence of increasing concentrations of KRH-3955.
-
Incubation and Washing: Allow the binding to reach equilibrium. Wash the cells to remove unbound ligand.
-
Detection: Measure the amount of bound labeled SDF-1α using a scintillation counter or flow cytometer.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of SDF-1α binding against the log of the KRH-3955 concentration.
Intracellular Calcium (Ca2+) Mobilization Assay
This functional assay assesses the antagonistic effect of KRH-3955 on CXCR4 signaling.
Methodology:
-
Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Drug Pre-incubation: Incubate the cells with varying concentrations of KRH-3955.
-
SDF-1α Stimulation: Stimulate the cells with a fixed concentration of SDF-1α.
-
Fluorescence Measurement: Continuously measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.
-
Data Analysis: Quantify the inhibition of the SDF-1α-induced calcium flux by KRH-3955 and determine the dose-response relationship.
In Vivo Studies
Preclinical in vivo studies have further supported the potential of KRH-3955. In a humanized mouse model (hu-PBL-SCID mice), oral administration of KRH-3955 was shown to efficiently suppress X4 HIV-1 infection.[3][4][5] A single oral dose of 10 mg/kg was sufficient to protect the majority of treated mice from infection.[7]
Studies in cynomolgus macaques demonstrated that a single oral administration of KRH-3955 led to a dose-dependent and long-lasting increase in white blood cell, neutrophil, and lymphocyte counts.[8] While a single oral dose prior to SHIV (simian-human immunodeficiency virus) exposure did not prevent infection, it did prevent CD4+ T-cell depletion in the treated animals, suggesting a modulatory effect on the course of the infection.[8]
Conclusion
This compound is a highly potent and selective CXCR4 antagonist with excellent oral bioavailability. Its ability to potently inhibit the replication of a wide range of X4-tropic HIV-1 strains, including those resistant to existing antiretroviral agents, makes it a compelling candidate for further clinical investigation. The detailed understanding of its mechanism of action and the robust in vitro and in vivo data provide a strong foundation for its development as a new therapeutic agent in the fight against HIV-1/AIDS. The unique property of blocking a key viral entry co-receptor offers a distinct advantage, particularly for patients harboring X4-tropic virus and those with limited treatment options due to multi-drug resistance.
References
- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Orally Bioavailable CXCR4 Antagonists, KRH-3955 and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Single oral administration of the novel CXCR4 antagonist, KRH-3955, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
KRH-3955 Hydrochloride: A Technical Guide for the Investigation of Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KRH-3955 hydrochloride, a potent and selective CXCR4 antagonist, as a tool for studying and inhibiting cancer cell migration. This document outlines the compound's mechanism of action, presents key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.
Introduction to this compound and its Role in Cancer Metastasis
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical process in metastasis is cancer cell migration, which is often driven by the interaction between chemokines and their receptors. The CXCL12 (SDF-1α)/CXCR4 signaling axis is a key pathway implicated in the migration, invasion, and metastasis of various cancers, including breast, prostate, lung, and gastric cancer.[1][2]
This compound is a potent, orally bioavailable, small-molecule antagonist of the CXCR4 receptor.[3][4] By selectively binding to CXCR4, this compound blocks the binding of its cognate ligand, CXCL12, thereby inhibiting the downstream signaling pathways that promote cancer cell migration.[5][6] This makes this compound a valuable research tool for elucidating the mechanisms of metastasis and a potential therapeutic agent for inhibiting cancer spread.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (SDF-1α binding inhibition) | 0.61 nM | CXCR4-expressing CHO cells | [4][5] |
| EC₅₀ (Chemotaxis inhibition) | < 10 nM | Jurkat cells | [3] |
| Inhibition of Ca²⁺ Signaling | Efficient at 10 nM | CXCR4-expressing CHO cells | [3] |
| EC₅₀ (Anti-HIV-1 Activity) | 0.3 - 1.0 nM | Various | [4][7] |
Table 2: Pharmacokinetic Properties of KRH-3955
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 25.6% | Rats | [3][5] |
Mechanism of Action and Signaling Pathways
KRH-3955 exerts its inhibitory effect on cancer cell migration by disrupting the CXCL12/CXCR4 signaling axis. The binding of CXCL12 to the G-protein coupled receptor CXCR4 initiates a cascade of intracellular signaling events that are crucial for cell motility.
The CXCL12/CXCR4 Signaling Pathway
The diagram below illustrates the CXCL12/CXCR4 signaling pathway and the point of intervention for this compound.
Caption: CXCL12/CXCR4 signaling pathway and KRH-3955 inhibition.
Upon binding of CXCL12 to CXCR4, downstream signaling pathways, including Phospholipase C (PLC), PI3K/Akt, and Ras/MAPK, are activated.[1] These pathways converge to regulate the cytoskeletal rearrangements, such as actin polymerization and focal adhesion formation, that are necessary for cell migration and invasion. KRH-3955, by acting as a competitive antagonist at the CXCR4 receptor, prevents the initiation of this signaling cascade.
Experimental Protocols
The following section provides a detailed protocol for a transwell migration assay (also known as a Boyden chamber assay) to evaluate the inhibitory effect of this compound on cancer cell migration. This protocol is a representative example and may require optimization for specific cell lines and experimental conditions.
Transwell Migration Assay
This assay measures the chemotactic response of cancer cells towards a chemoattractant (CXCL12) through a microporous membrane.
Materials:
-
Cancer cell line expressing CXCR4 (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)
-
Recombinant human CXCL12 (SDF-1α)
-
24-well plates with transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with and without fetal bovine serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or Crystal Violet for cell staining
-
Plate reader or microscope for quantification
Workflow Diagram:
Caption: Workflow for a transwell cell migration assay.
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay. This minimizes the influence of serum-derived growth factors.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in serum-free medium containing 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In the lower chambers of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant, recombinant human CXCL12 (e.g., at a final concentration of 100 ng/mL). Include a negative control with serum-free medium only.
-
Prepare the cell suspension for the upper chambers. For the treatment group, pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period suitable for the cell line's migration rate (typically 4-24 hours).
-
-
Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Quantify the migrated cells by either:
-
Counting the number of stained cells in several random fields of view under a microscope.
-
Eluting the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measuring the absorbance at 590 nm using a plate reader.
-
-
Conclusion
This compound is a highly effective tool for the study of cancer cell migration due to its potent and selective antagonism of the CXCR4 receptor. Its ability to block the CXCL12/CXCR4 signaling axis provides a clear mechanism for inhibiting a key driver of metastasis. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in their investigations into cancer biology and the development of novel anti-metastatic therapies.
References
- 1. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12/SDF-1α induces migration via SRC-mediated CXCR4-EGFR cross-talk in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient inhibition of SDF‐1α‐mediated chemotaxis and HIV‐1 infection by novel CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
KRH-3955 Hydrochloride: A Novel CXCR4 Antagonist for Hematopoietic Stem Cell Mobilization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical procedure for autologous and allogeneic stem cell transplantation, a cornerstone in the treatment of various hematologic malignancies and other disorders.[1] For years, Granulocyte-Colony Stimulating Factor (G-CSF) has been the standard agent for HSC mobilization. However, the multi-day regimen and variable efficacy of G-CSF have driven the search for more rapid and efficient mobilizing agents.[1] The discovery of the crucial role of the CXCL12/CXCR4 axis in retaining HSCs within the bone marrow niche has led to the development of CXCR4 antagonists as potent mobilizing agents.[2][3]
Plerixafor (AMD3100), the first-in-class CXCR4 antagonist, has demonstrated significant clinical utility.[3] This technical guide focuses on a distinct CXCR4 antagonist, KRH-3955 hydrochloride. While also targeting the CXCR4 receptor, KRH-3955 employs a unique mechanism of action for HSC mobilization, offering a valuable tool for research and potential therapeutic development. This document provides a comprehensive overview of KRH-3955, including its mechanism of action, comparative efficacy data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Mechanism of Action: A Distinct Approach to CXCR4 Antagonism
Both KRH-3955 and the well-established CXCR4 antagonist AMD3100 induce the mobilization of hematopoietic stem and progenitor cells (HSPCs) by disrupting the interaction between the chemokine CXCL12 (also known as SDF-1α) and its receptor, CXCR4.[2][4] This interaction is fundamental for retaining HSCs within the protective bone marrow microenvironment.[2] However, key differences in their binding sites on the CXCR4 receptor lead to distinct downstream effects and mobilization mechanisms.[4]
AMD3100 is believed to bind to the transmembrane region of the CXCR4 receptor.[4] Its mechanism of action is thought to involve the reversal of the CXCL12 chemokine gradient between the bone marrow and the peripheral blood.[4] In contrast, KRH-3955 binds with high affinity to the extracellular loops of the CXCR4 receptor.[2][5] This alternative binding site allows KRH-3955 to effectively displace CXCL12 and inhibit its signaling, including the inhibition of CXCL12-induced calcium mobilization, without causing a reversal of the CXCL12 gradient.[2][4][6]
This fundamental difference in mechanism is a critical consideration for researchers studying HSC mobilization and developing novel therapeutic strategies.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound in hematopoietic stem cell mobilization, with comparative data for AMD3100 where available.
Table 1: In Vitro Activity of KRH-3955
| Parameter | Value | Reference |
| IC₅₀ for SDF-1α binding to CXCR4 | 0.61 nM | [7] |
Table 2: In Vivo Hematopoietic Stem Cell Mobilization in Mice
| Agent | Dose | Peak Mobilization Time | Key Findings | Reference |
| KRH-3955 | 30 mg/kg (single administration) | 2 hours | Efficiently mobilizes leukocytes and HPCs. Does not reverse the CXCL12 gradient. | [4] |
| AMD3100 | Varies by study | ~1 hour | Mobilizes leukocytes and HPCs. Reverses the CXCL12 gradient. | [4] |
| KRH-3955 + AMD3100 | 30 mg/kg KRH-3955 + AMD3100 | - | No enhancement of mobilization compared to either drug alone. | [1][4] |
Table 3: Comparative Mobilization Efficiency of CXCR4 Antagonists
| Comparison | Result | Reference |
| KRH-3955 vs. AMD3100 (alone) | Similar mobilization of leukocytes and HPCs. | [4] |
| KRH-3955 in combination with AMD3100 | No synergistic or additive effect on the number of mobilized leukocytes and HPCs. | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to KRH-3955 and hematopoietic stem cell mobilization.
Protocol 1: In Vivo Hematopoietic Stem Cell Mobilization in Mice
This protocol outlines the procedure for evaluating the HSC mobilizing capacity of KRH-3955 in a murine model.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 strain)
-
Age: 8-12 weeks
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Reagents and Materials:
-
This compound
-
AMD3100 (for comparative studies)
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for subcutaneous or intravenous injection
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
3. Experimental Procedure:
-
Drug Preparation: Dissolve this compound and AMD3100 in the vehicle to the desired concentrations.
-
Administration: Administer a single subcutaneous injection of KRH-3955 (e.g., 30 mg/kg) or AMD3100 to the mice. A control group should receive an equivalent volume of the vehicle.
-
Blood Collection: At specified time points (e.g., 1, 2, 4, and 24 hours post-injection), collect peripheral blood from the mice via methods such as retro-orbital bleeding or cardiac puncture (terminal procedure).
-
Cell Counting: Perform a complete blood count (CBC) to determine the number of white blood cells (WBCs).
-
Hematopoietic Progenitor Cell Quantification: Proceed to Protocol 2 (Colony-Forming Unit Assay) to quantify the number of circulating hematopoietic progenitor cells.
Protocol 2: Colony-Forming Unit (CFU) Assay for Mobilized Peripheral Blood
This assay quantifies the number of hematopoietic progenitor cells capable of forming colonies in a semi-solid medium.
1. Reagents and Materials:
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Sterile 35 mm culture dishes
-
Syringes and blunt-end needles (16-gauge) for plating
-
Humidified incubator (37°C, 5% CO₂)
2. Experimental Procedure:
-
Cell Preparation: Following red blood cell lysis of the collected peripheral blood, resuspend the white blood cells in IMDM with 2% FBS.
-
Plating: Mix the cell suspension with the methylcellulose (B11928114) medium at a specified density. Dispense the mixture into 35 mm culture dishes using a syringe and blunt-end needle, ensuring even distribution.
-
Incubation: Place the culture dishes in a humidified incubator at 37°C with 5% CO₂ for 7-14 days.
-
Colony Counting: Using an inverted microscope, identify and count the different types of colonies, such as Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), Burst-Forming Unit-Erythroid (BFU-E), and Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (CFU-GEMM).
-
Calculation: Express the results as the number of CFU-C per milliliter of peripheral blood.
Signaling Pathways
The interaction of KRH-3955 with the CXCR4 receptor initiates a signaling cascade that ultimately leads to the mobilization of hematopoietic stem cells. While the precise downstream signaling events specific to KRH-3955 are still under investigation, the general pathway involves the disruption of the normal CXCL12-CXCR4 signaling that promotes HSC retention.
Conclusion
This compound is a potent CXCR4 antagonist that induces hematopoietic stem cell mobilization through a mechanism distinct from that of AMD3100. Its unique binding to the extracellular loops of the CXCR4 receptor provides an alternative strategy for disrupting the CXCL12/CXCR4 retention axis. The data presented in this guide highlight its efficacy in preclinical models and provide a foundation for further research into its potential clinical applications. The detailed experimental protocols and pathway diagrams serve as valuable resources for scientists and researchers in the field of hematology and drug development, facilitating further exploration of KRH-3955 and other novel HSC mobilizing agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Hematopoietic Stem and Progenitor Cell Mobilization in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified G-CSF–free procedure allows for in vivo HSC gene therapy of sickle cell disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mobilization of hematopoietic stem and progenitor cells using inhibitors of CXCR4 and VLA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
KRH-3955 Hydrochloride: A Comprehensive Technical Review of a Potent CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 hydrochloride is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] As a key coreceptor for X4-tropic Human Immunodeficiency Virus type 1 (HIV-1) entry into host cells, CXCR4 represents a critical target for antiretroviral therapy.[1] This technical guide provides an in-depth review of the scientific literature on this compound, summarizing its pharmacological properties, mechanism of action, and preclinical efficacy. Detailed experimental methodologies and visual representations of key pathways are included to support further research and development efforts.
Core Mechanism of Action
This compound exerts its antiviral activity by selectively binding to CXCR4, thereby preventing the interaction between the viral envelope glycoprotein (B1211001) and the host cell coreceptor. This blockade of the viral entry process effectively inhibits the replication of X4-tropic HIV-1 strains.[1][4] The primary mechanism involves the competitive inhibition of the natural CXCR4 ligand, stromal cell-derived factor-1α (SDF-1α), from binding to the receptor.[1][2] This antagonism of SDF-1α binding subsequently blocks the downstream signaling cascade, including the mobilization of intracellular calcium.[1][4]
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound as a CXCR4 antagonist.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in the scientific literature.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Parameter | HIV-1 Strain(s) | Cell Type | Value (nM) | Reference(s) |
| IC50 | NL4-3 and drug-resistant variants | CD4/CXCR4 cells | 0.4 - 0.8 | [1][2] |
| MAb 12G5 binding to CXCR4 mutants | - | 0.5 - 14.1 | [2] | |
| EC50 | X4 HIV-1 | Activated PBMCs | 0.3 - 1.0 | [1][4] |
| NL4-3 | Activated PBMCs (8 donors) | 0.23 - 1.3 | [1][2] | |
| R5X4 HIV-1 (89.6) | Activated PBMCs | 0.3 - 1.0 | [4] | |
| IC50 | SDF-1α binding to CXCR4 | CXCR4-expressing CHO cells | 0.61 | [1][2][3] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; PBMCs: Peripheral blood mononuclear cells; CHO: Chinese hamster ovary.
Table 2: In Vivo Pharmacokinetic Profile of KRH-3955 in Rats
| Parameter | Administration Route | Dose (mg/kg) | Value | Reference(s) |
| Oral Bioavailability | Oral (p.o.) | 10 | 25.6% | [1][2] |
| Cmax | Oral (p.o.) | 10 | 86.3 ng/mL | [1][2] |
| Terminal Elimination Half-life | Intravenous (i.v.) | 10 | 99 h | [1][2] |
| Plasma Clearance | Intravenous (i.v.) | 10 | 3.9 L/h/kg | [1][2] |
| Volume of Distribution | Intravenous (i.v.) | 10 | 374 L/kg | [1][2] |
Cmax: Maximum plasma concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a framework for the replication and further investigation of this compound's properties.
SDF-1α Competitive Binding Assay
This assay determines the ability of KRH-3955 to inhibit the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.
-
Cell Culture: CXCR4-expressing cells (e.g., CHO cells or a T cell line like Molt-4) are cultured to an appropriate density.
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable assay buffer.
-
Incubation: The cells are pre-incubated with varying concentrations of KRH-3955 or a vehicle control for a specified time at room temperature.
-
Ligand Addition: A fixed concentration of radio-labeled or fluorescently-labeled SDF-1α is added to the cell suspension.
-
Binding Reaction: The mixture is incubated to allow competitive binding to reach equilibrium.
-
Washing: Unbound ligand is removed by washing the cells with a cold buffer.
-
Detection: The amount of bound labeled SDF-1α is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ligands or flow cytometry for fluorescently-labeled ligands).
-
Data Analysis: The percentage of specific binding is plotted against the concentration of KRH-3955, and the IC50 value is determined by non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This assay measures the functional consequence of CXCR4 antagonism by assessing the inhibition of SDF-1α-induced intracellular calcium release.
-
Cell Preparation: CXCR4-expressing cells are harvested and suspended in a suitable buffer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation in the dark.
-
Washing: Excess dye is removed by washing the cells.
-
Compound Incubation: The dye-loaded cells are pre-incubated with different concentrations of this compound or a vehicle control.
-
SDF-1α Stimulation: A fixed concentration of SDF-1α is added to the cells to stimulate calcium mobilization.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric plate reader or flow cytometer.
-
Data Analysis: The inhibition of the SDF-1α-induced calcium response by KRH-3955 is calculated, and the IC50 value is determined.
Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the efficacy of KRH-3955 in inhibiting HIV-1 replication in primary human immune cells.
-
PBMC Isolation and Activation: PBMCs are isolated from healthy donor blood and stimulated with a mitogen (e.g., phytohemagglutinin) and interleukin-2 (B1167480) to promote cell proliferation and HIV-1 replication.
-
Compound Treatment: The activated PBMCs are treated with various concentrations of this compound.
-
Viral Infection: The cells are then infected with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3).
-
Culture: The infected cells are cultured for several days to allow for viral replication.
-
Supernatant Collection: At specific time points post-infection, the cell culture supernatant is collected.
-
p24 Antigen Quantification: The amount of HIV-1 p24 antigen in the supernatant, a marker of viral replication, is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of p24 production at each KRH-3955 concentration is calculated relative to the untreated control, and the EC50 value is determined.
Experimental Workflow for In Vitro Anti-HIV-1 Efficacy Testing
Caption: A representative workflow for assessing the anti-HIV-1 activity of KRH-3955.
Logical Relationships in this compound's Antiviral Effect
The antiviral efficacy of this compound is a direct consequence of its specific interaction with the CXCR4 receptor, leading to a cascade of inhibitory effects that ultimately prevent viral replication.
References
Methodological & Application
Application Notes and Protocols for KRH-3955 Hydrochloride: An In Vitro Evaluation
For Research Use Only.
Introduction
KRH-3955 hydrochloride is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, a G-protein coupled receptor, and its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), play a crucial role in various physiological and pathological processes, including hematopoiesis, immune responses, and cancer metastasis.[3][4] Notably, CXCR4 also serves as a major co-receptor for the entry of X4-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells.[5] By blocking the interaction between SDF-1α and CXCR4, KRH-3955 inhibits downstream signaling pathways, including intracellular calcium mobilization, and effectively suppresses the replication of X4 HIV-1 strains.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound's activity as a CXCR4 antagonist.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various assays.
Table 1: Inhibitory Activity of this compound
| Assay Type | Ligand/Virus | Cell Type | Parameter | Value (nM) |
| Radioligand Binding Assay | SDF-1α | CHO cells expressing CXCR4 | IC50 | 0.61[1][6] |
| Anti-HIV-1 Activity | X4 HIV-1 (NL4-3) | Activated PBMCs | EC50 | 0.23 - 1.3[1] |
| Anti-HIV-1 Activity | Recombinant drug-resistant viruses | CD4/CXCR4 cells | IC50 | 0.4 - 0.8[1] |
| Anti-HIV-1 Activity | X4 and R5X4 HIV-1 | Activated PBMCs | EC50 | 0.3 - 1.0[7] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells.
Signaling Pathway
The binding of the chemokine CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events. This process is primarily mediated by the dissociation of heterotrimeric G-proteins into their Gαi and Gβγ subunits. These subunits, in turn, activate several downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores. These signaling pathways collectively regulate critical cellular functions such as chemotaxis, cell survival, and proliferation. KRH-3955 acts by blocking the initial ligand-receptor interaction, thereby inhibiting all subsequent downstream signaling.
Caption: CXCR4 Signaling Pathway and Inhibition by KRH-3955.
Experimental Protocols
CXCR4 Competitive Binding Assay
This protocol describes a method to determine the inhibitory activity of this compound on the binding of SDF-1α to the CXCR4 receptor.
Caption: Workflow for a CXCR4 Competitive Binding Assay.
Materials:
-
CXCR4-expressing cells (e.g., CHO-CXCR4 or Jurkat cells)
-
This compound
-
Radiolabeled SDF-1α (e.g., ¹²⁵I-SDF-1α)
-
Unlabeled SDF-1α
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to the desired confluence. On the day of the assay, harvest the cells and wash them with Binding Buffer. Resuspend the cells in fresh Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Compound Addition: Prepare serial dilutions of this compound in Binding Buffer. Add 25 µL of the this compound dilutions to the appropriate wells. For total binding, add 25 µL of Binding Buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled SDF-1α (e.g., 1 µM).
-
Radioligand Addition: Add 25 µL of radiolabeled SDF-1α at a final concentration close to its Kd value to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Washing: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot the percentage of specific binding against the log concentration of the compound and fit the data using a non-linear regression model to determine the IC50 value.
Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to block SDF-1α-induced intracellular calcium release.
Materials:
-
U87.CD4.CXCR4⁺ cells or other suitable CXCR4-expressing cell line
-
This compound
-
SDF-1α
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed U87.CD4.CXCR4⁺ cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with Assay Buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye and add 80 µL of Assay Buffer to each well. Add 20 µL of this compound at various concentrations to the wells and incubate for 10-15 minutes.
-
SDF-1α Stimulation and Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a solution of SDF-1α (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the SDF-1α-induced calcium response against the log concentration of this compound to calculate the IC50 value.
Anti-HIV-1 Activity Assay
This protocol provides a general method for evaluating the efficacy of this compound in inhibiting the replication of X4-tropic HIV-1 in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
X4-tropic HIV-1 strain (e.g., NL4-3)
-
This compound
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
PBMC Activation: Isolate PBMCs from healthy donors. Stimulate the cells with PHA for 2-3 days, then wash and culture in medium containing IL-2.
-
Infection: Pre-treat the activated PBMCs with various concentrations of this compound for 1-2 hours. Infect the cells with a known amount of X4-tropic HIV-1.
-
Culture: After infection (typically 4-6 hours), wash the cells to remove the virus inoculum and resuspend them in fresh medium containing IL-2 and the corresponding concentrations of this compound.
-
Monitoring Viral Replication: Culture the cells for 7-10 days, collecting supernatant samples every 2-3 days.
-
p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit.
-
Data Analysis: Determine the concentration of this compound that results in a 50% reduction in p24 antigen production compared to the untreated virus control. This value represents the EC50. A parallel cytotoxicity assay should be performed to ensure that the observed antiviral effect is not due to compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRH-3955 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 hydrochloride is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by selectively inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[1][2][4] This antagonism disrupts downstream signaling pathways, such as intracellular calcium mobilization, making KRH-3955 a valuable tool for studying CXCR4-mediated processes, including HIV-1 entry, cancer cell migration, and autoimmune responses.[2][4][5][6] These application notes provide detailed protocols and concentration guidelines for the effective use of this compound in in vitro cell culture experiments.
Data Presentation
The effective concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. The following table summarizes key quantitative data from in vitro studies.
| Parameter | Cell Type | Concentration/Value | Application | Reference |
| IC50 | CXCR4-expressing CHO cells | 0.61 nM | Inhibition of SDF-1α binding | [1][4] |
| IC50 | CD4/CXCR4 cells | 0.4 to 0.8 nM | Inhibition of drug-resistant HIV-1 infection | [1][2] |
| IC50 | CXCR4 mutant-expressing cells | 0.5 to 14.1 nM | Inhibition of MAb 12G5 binding | [1] |
| EC50 | Activated Peripheral Blood Mononuclear Cells (PBMCs) | 0.23 to 1.3 nM | Inhibition of HIV-1 NL4-3 replication | [1][2] |
| EC50 | General | 0.3 to 1.0 nM | Inhibition of X4 HIV-1 | [1][2] |
| Effective Concentration | CXCR4-expressing CHO cells | 10-100 nM | Inhibition of SDF-1α-induced intracellular Ca2+ increase | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay
This protocol provides a general workflow to determine the optimal, non-toxic concentration range of this compound for a specific cell line.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).[3] Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration range that does not significantly affect cell viability.
Protocol 2: In Vitro HIV-1 Inhibition Assay
This protocol outlines the steps to assess the anti-HIV-1 activity of this compound.
Materials:
-
Activated PBMCs or a susceptible T-cell line
-
X4-tropic HIV-1 virus stock
-
This compound
-
Complete cell culture medium
-
p24 antigen ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Plate activated PBMCs or the target T-cell line in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Add a predetermined amount of X4-tropic HIV-1 to the wells. Include a no-drug virus control and a no-virus cell control.
-
Incubation: Incubate the plates for 5-7 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
p24 Antigen Quantification: Measure the amount of p24 antigen in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Analysis: Calculate the EC50 value by plotting the percentage of inhibition of p24 production against the log concentration of this compound.
Protocol 3: SDF-1α-Mediated Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on SDF-1α-induced calcium signaling.
Materials:
-
CXCR4-expressing cells (e.g., CHO-CXCR4, Molt-4)
-
This compound
-
SDF-1α
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorometric imaging plate reader or fluorescence spectrophotometer
Procedure:
-
Cell Loading: Incubate the CXCR4-expressing cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Washing: Wash the cells to remove excess dye.
-
Compound Incubation: Resuspend the cells in the assay buffer and incubate with various concentrations of this compound or a vehicle control.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
SDF-1α Stimulation: Add a pre-determined concentration of SDF-1α to the cells to induce calcium mobilization.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Analysis: Quantify the inhibition of the SDF-1α-induced calcium signal by this compound at different concentrations.
Mandatory Visualizations
Caption: Workflow for determining the optimal KRH-3955 concentration.
Caption: this compound competitively antagonizes the CXCR4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
KRH-3955 Hydrochloride: Application Notes and Protocols for Use in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 hydrochloride is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in studies involving human peripheral blood mononuclear cells (PBMCs). The primary application of KRH-3955 in PBMCs is the inhibition of X4-tropic Human Immunodeficiency Virus type 1 (HIV-1) replication.[1][2][4] It functions by selectively blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4, thereby preventing the entry of X4 HIV-1 into target cells.[1][2][4] KRH-3955 also inhibits SDF-1α-induced calcium signaling.[1][4]
Biological Activity and Data Presentation
This compound demonstrates high potency and selectivity for the CXCR4 receptor. Its efficacy has been quantified in various in vitro assays using PBMCs.
Table 1: In Vitro Efficacy of this compound in PBMCs
| Parameter | Virus Strain | Cell Type | Value | Reference |
| EC50 | X4 HIV-1 (NL4-3) | Activated PBMCs | 0.23 - 1.3 nM | [2][4] |
| R5X4 HIV-1 (89.6) | Activated PBMCs | 0.3 - 1.0 nM | [4] | |
| AZT-resistant X4 HIV-1 (A018G) | Activated PBMCs | 1.3 nM | [4] | |
| IC50 | SDF-1α binding to CXCR4 | Molt-4 T cell line | 0.61 nM | [2][4] |
EC50 (50% effective concentration) represents the concentration of KRH-3955 required to inhibit viral replication by 50%. IC50 (50% inhibitory concentration) is the concentration needed to inhibit SDF-1α binding by 50%. Values may vary depending on the PBMC donor and experimental conditions.
Signaling Pathway
This compound exerts its effect by competitively inhibiting the binding of SDF-1α to the CXCR4 receptor. This interaction blocks the downstream signaling cascade that is crucial for the entry of X4-tropic HIV-1 into PBMCs and also mediates cell migration and other cellular responses.
Caption: this compound mechanism of action.
Experimental Protocols
The following are detailed protocols for the use of this compound in PBMC-based assays.
Protocol 1: Isolation and Culture of PBMCs
A standardized protocol for isolating and culturing PBMCs is crucial for reproducible results.
Caption: Workflow for PBMC isolation and culture.
Materials:
-
Human whole blood
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Interleukin-2 (IL-2)
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA)
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs twice with PBS by centrifuging at 250 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 20 U/mL IL-2.
-
Count the cells using a hemocytometer and assess viability with Trypan Blue exclusion.
-
For HIV-1 assays, activate PBMCs by culturing with 3-5 µg/mL PHA for 48-72 hours before infection.
Protocol 2: Anti-HIV-1 Assay in Activated PBMCs
This protocol details the steps to evaluate the inhibitory effect of this compound on X4-tropic HIV-1 replication in activated PBMCs.
Caption: Workflow for an anti-HIV-1 assay using KRH-3955.
Materials:
-
PHA-activated PBMCs
-
This compound stock solution (dissolved in water or DMSO)
-
X4-tropic HIV-1 viral stock (e.g., NL4-3)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Prepare serial dilutions of this compound in culture medium.
-
Seed PHA-activated PBMCs in a 96-well plate at a density of 1 x 106 cells/mL.
-
Add the diluted this compound to the wells. Include a "no drug" control.
-
Infect the cells with a predetermined amount of X4 HIV-1 stock.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log concentration of this compound.
Protocol 3: Calcium Mobilization Assay
This protocol outlines the procedure to assess the inhibitory effect of this compound on SDF-1α-induced calcium mobilization in PBMCs.
Materials:
-
PBMCs
-
This compound
-
SDF-1α
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
Procedure:
-
Load PBMCs with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
Pre-incubate the dye-loaded cells with various concentrations of this compound for a designated time (e.g., 15-30 minutes) at 37°C.
-
Measure the baseline fluorescence using a fluorometer or a flow cytometer capable of kinetic measurements.
-
Add SDF-1α to the cell suspension to induce calcium mobilization and continue to record the fluorescence signal over time.
-
The increase in intracellular calcium concentration is proportional to the change in fluorescence intensity.
-
Analyze the data to determine the inhibitory effect of this compound on the SDF-1α-induced calcium flux.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer
This document is intended for research use only. The protocols and information provided are based on published literature and should be adapted and optimized for specific experimental conditions.
References
- 1. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRH-3955 Hydrochloride in CHO Cell Lines Expressing CXCR4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. Its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), activates downstream signaling cascades that regulate cell migration, proliferation, and survival. The dysregulation of the SDF-1α/CXCR4 axis is implicated in numerous diseases, making CXCR4 an attractive therapeutic target.
KRH-3955 hydrochloride is a potent and orally bioavailable small molecule antagonist of the CXCR4 receptor.[1][2] It effectively inhibits the binding of SDF-1α to CXCR4 and subsequent downstream signaling events, such as intracellular calcium mobilization.[1][3] Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system for recombinant proteins due to their ability to perform post-translational modifications similar to those in humans. Stably or transiently transfected CHO cell lines expressing human CXCR4 provide a robust and reproducible in vitro model system for characterizing the pharmacological properties of CXCR4 antagonists like this compound.
These application notes provide detailed protocols for utilizing CHO-CXCR4 cell lines to evaluate the efficacy of this compound, including methods for cell line generation, competitive radioligand binding assays, and calcium mobilization assays.
Data Presentation
The following tables summarize the quantitative data for this compound in CHO cell lines expressing CXCR4.
Table 1: In Vitro Activity of this compound in CHO-CXCR4 Cells
| Parameter | Assay | Cell Line | Value | Reference |
| IC50 | SDF-1α Binding | CHO-CXCR4 | 0.61 nM | [2] |
| Inhibition | SDF-1α-induced Ca²⁺ Mobilization | CHO-CXCR4 | Dose-dependent inhibition (10-100 nM) | [2][3] |
Experimental Protocols
Protocol 1: Generation of a Stable CHO Cell Line Expressing CXCR4
This protocol describes a general method for generating a stable CHO cell line expressing human CXCR4.
Materials:
-
CHO-K1 cells
-
Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Expression plasmid containing the full-length human CXCR4 cDNA and a selection marker (e.g., neomycin resistance gene)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well, 6-well, and 10 cm tissue culture plates
-
Flow cytometer
-
PE-conjugated anti-human CXCR4 antibody
Procedure:
-
Cell Culture: Culture CHO-K1 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: a. The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection. b. On the day of transfection, prepare the DNA-transfection reagent complexes in Opti-MEM™ according to the manufacturer's protocol. c. Add the complexes to the cells and incubate for 24-48 hours.
-
Selection: a. After 48 hours, passage the cells into a 10 cm dish containing complete growth medium supplemented with the appropriate concentration of G418 (previously determined by a kill curve). b. Replace the selection medium every 3-4 days. c. Continue selection for 2-3 weeks, until discrete antibiotic-resistant colonies are visible.
-
Clonal Isolation: a. Isolate individual colonies using cloning cylinders or by limiting dilution into 96-well plates. b. Expand the individual clones in selection medium.
-
Screening and Validation: a. Screen the expanded clones for CXCR4 expression by flow cytometry using a PE-conjugated anti-human CXCR4 antibody. b. Select the clone with the highest and most stable CXCR4 expression for further experiments. c. Cryopreserve the validated stable cell line for long-term storage.
Protocol 2: CXCR4 Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the potency of this compound in inhibiting the binding of radiolabeled SDF-1α to CXCR4-expressing CHO cells.
Materials:
-
CHO-CXCR4 cells
-
Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
¹²⁵I-SDF-1α (radiolabeled ligand)
-
Unlabeled SDF-1α (for non-specific binding determination)
-
This compound (test compound)
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Preparation: Harvest CHO-CXCR4 cells and resuspend them in ice-cold Binding Buffer to a final concentration of 2 x 10⁶ cells/mL.
-
Assay Setup: a. In a 96-well plate, add the following to each well:
- Total Binding: 50 µL of ¹²⁵I-SDF-1α (final concentration ~0.1 nM) in Binding Buffer.
- Non-specific Binding: 50 µL of ¹²⁵I-SDF-1α and 50 µL of a high concentration of unlabeled SDF-1α (final concentration ~1 µM).
- Competition: 50 µL of ¹²⁵I-SDF-1α and 50 µL of serially diluted this compound. b. Add 50 µL of the cell suspension (100,000 cells) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: a. Pre-wet the filter plate with Binding Buffer. b. Transfer the contents of the assay plate to the filter plate and aspirate the liquid using a vacuum manifold. c. Wash the filters three times with 200 µL of ice-cold Binding Buffer.
-
Quantification: a. Allow the filters to dry completely. b. Add scintillation fluid to each well. c. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value using non-linear regression analysis.
Protocol 3: Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure the inhibitory effect of this compound on SDF-1α-induced intracellular calcium mobilization in CHO-CXCR4 cells.
Materials:
-
CHO-CXCR4 cells
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
SDF-1α (agonist)
-
This compound (antagonist)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating: The day before the assay, seed CHO-CXCR4 cells into a 96-well black-walled, clear-bottom plate at a density that will form a confluent monolayer on the day of the assay.
-
Dye Loading: a. Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer (final concentration of Fluo-4 AM is typically 1-5 µM). Probenecid can be added to a final concentration of 2.5 mM. b. Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.
-
Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Antagonist Incubation: Add 50 µL of serially diluted this compound to the wells and incubate at room temperature for 15-30 minutes in the dark.
-
Fluorescence Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. b. Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) every 1-2 seconds. c. Record a stable baseline fluorescence for 10-20 seconds. d. Automatically inject 50 µL of SDF-1α (to a final concentration that elicits a submaximal response, e.g., EC₈₀) into each well. e. Continue recording the fluorescence intensity for an additional 2-3 minutes.
-
Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the percentage of inhibition of the SDF-1α response against the logarithm of the this compound concentration. c. Determine the IC50 value using non-linear regression analysis.
Visualizations
References
Application Notes and Protocols for KRH-3955 Hydrochloride in SCID Mice
For Researchers, Scientists, and Drug Development Professionals
Product: KRH-3955 hydrochloride Application: In vivo evaluation of antiviral efficacy against X4-tropic HIV-1 Model: Humanized Severe Combined Immunodeficient (SCID) Mice
Introduction
This compound is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] CXCR4 is a critical co-receptor for the entry of X4-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host T-cells.[3] By selectively binding to CXCR4, KRH-3955 blocks the interaction with the viral glycoprotein (B1211001) gp120, thereby inhibiting viral entry and replication.[1] Its oral bioavailability makes it a promising candidate for anti-HIV-1 therapy.[2] These application notes provide detailed protocols for the use of this compound in a human peripheral blood lymphocyte (hu-PBL) SCID mouse model for preclinical efficacy studies.
Mechanism of Action
KRH-3955 is a non-peptide, small-molecule antagonist of the CXCR4 receptor. Its mechanism of action involves the following key steps:
-
Receptor Binding: KRH-3955 binds with high affinity to the CXCR4 receptor, physically obstructing the binding site for the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12).[1]
-
Inhibition of Viral Entry: For X4-tropic HIV-1 strains, viral entry is a multi-step process initiated by the binding of the viral envelope protein gp120 to the host cell's CD4 receptor. This is followed by a conformational change in gp120 that allows it to bind to the CXCR4 co-receptor. KRH-3955's binding to CXCR4 prevents this second interaction, thereby halting the fusion of the viral and cellular membranes and blocking viral entry.
-
Inhibition of Signal Transduction: The binding of SDF-1α to CXCR4 normally triggers downstream intracellular signaling pathways, including the mobilization of intracellular calcium (Ca²⁺).[1][2] KRH-3955 effectively inhibits this SDF-1α-induced Ca²⁺ signaling.[1]
Signaling Pathway Diagram
Caption: Mechanism of KRH-3955 action on the CXCR4 signaling pathway.
Quantitative Data
The following tables summarize the in vitro activity and pharmacokinetic profile of KRH-3955.
Table 1: In Vitro Activity of KRH-3955
| Parameter | Value | Cell Type / Condition | Reference |
| IC₅₀ (SDF-1α binding) | 0.61 nM | CHO cells expressing CXCR4 | [1] |
| EC₅₀ (vs. X4 HIV-1 NL4-3) | 0.23 - 1.3 nM | Activated Human PBMCs | [1] |
| EC₅₀ (vs. R5X4 HIV-1 89.6) | 0.3 - 1.0 nM | Activated Human PBMCs | [1] |
| EC₅₀ (vs. R5 HIV-1 JR-CSF) | > 200 nM | Activated Human PBMCs | [1] |
Table 2: Pharmacokinetic Parameters of KRH-3955 in Rats
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Oral Bioavailability | Oral | 10 | 25.6% | [1][3] |
| Cₘₐₓ | Oral | 10 | 86.3 ng/mL | [3] |
| Terminal Half-life (t₁/₂) | Oral | 10 | 99 hours | [3] |
Experimental Protocols
This section details the protocol for evaluating the in vivo efficacy of this compound in a hu-PBL-SCID mouse model of HIV-1 infection, based on published studies.[1]
Animal Model
-
Species: Mouse
-
Strain: C.B-17 Severe Combined Immunodeficient (SCID) mice.
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) environment, within individually ventilated cages, to prevent opportunistic infections. All bedding, food, and water must be autoclaved.
Reagents and Materials
-
This compound
-
Vehicle solution (e.g., 2% glucose solution)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy, HIV-negative donors
-
X4-tropic HIV-1 stock (e.g., HIV-1NL4-3)
-
Recombinant human Interleukin-4 (IL-4)
-
RPMI 1640 medium supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
HIV-1 p24 Antigen ELISA kit
Dosage and Administration for SCID Mice
Note: The primary study demonstrating the efficacy of KRH-3955 in SCID mice specified the use of a "single oral dose" but did not state the exact dosage in mg/kg.[1] Therefore, initial dose-ranging studies are recommended. Data from other species can be used as a starting point:
-
Rat Studies: A single oral dose of 10 mg/kg was used for pharmacokinetic analysis.[1]
-
Macaque Studies: Single oral doses of 2, 20, and 100 mg/kg were shown to be effective in modulating white blood cell counts, with 100 mg/kg used in subsequent infection studies.[4]
Preparation and Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 2% glucose solution) at the desired concentration.
-
Administer the solution to the SCID mice via oral gavage. Ensure proper technique to avoid injury.
Experimental Workflow
The following protocol describes a long-lasting efficacy study where the drug is administered prior to immune system reconstitution and viral challenge.
-
Drug Administration (Day -21):
-
Administer a single oral dose of KRH-3955 or vehicle to respective groups of C.B-17 SCID mice.
-
Observe the animals for any immediate adverse reactions.
-
-
Acclimatization Period (Day -21 to Day -1):
-
House the mice for two weeks following drug administration. This period allows for drug distribution and tests its long-lasting protective effects.
-
-
Humanization (Day 0):
-
Reconstitute the SCID mice with human immune cells by injecting 1 x 10⁷ human PBMCs intraperitoneally (i.p.) per animal.
-
To enhance engraftment and subsequent X4 HIV-1 infection, administer 2 µg of IL-4 per animal (i.p.).[1]
-
-
Viral Challenge (Day 1):
-
One day after PBMC engraftment, infect the mice by i.p. injection with 1,000 infective units of an X4-tropic HIV-1 strain (e.g., NL4-3).
-
Administer a second dose of IL-4 (2 µg per animal, i.p.).[1]
-
-
Monitoring (Day 1 to Day 8):
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
-
Endpoint and Analysis (Day 8):
-
Euthanize the mice according to institutional guidelines.
-
Harvest peritoneal cells and splenocytes.
-
Culture the recovered human lymphocytes ex vivo for 4 days.
-
Measure the level of HIV-1 p24 antigen in the culture supernatant using an ELISA kit to determine the extent of viral replication.
-
Compare p24 levels between the KRH-3955-treated group and the vehicle control group to assess efficacy.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating KRH-3955 efficacy in hu-PBL-SCID mice.
Safety and Toxicology
While detailed toxicology studies are not available in the provided search results, KRH-3955 has been administered to rats and macaques at doses up to 10 mg/kg and 200 mg/kg, respectively, in specific studies.[1][4] Researchers should conduct appropriate safety and toxicology assessments as part of their drug development program. It is crucial to monitor animals for signs of toxicity, such as weight loss, behavioral changes, or other indicators of distress, throughout the experiment.
References
- 1. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Single oral administration of the novel CXCR4 antagonist, KRH-3955, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KRH-3955 Hydrochloride Administration in Cynomolgus Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 hydrochloride is a potent and orally bioavailable antagonist of the CXCR4 receptor.[1][2] As a selective inhibitor of the interaction between stromal cell-derived factor-1α (SDF-1α) and CXCR4, KRH-3955 has been investigated for its potential therapeutic applications, notably in the context of HIV-1 infection, as CXCR4 serves as a co-receptor for X4 HIV-1 strains.[1][2][3][4] Preclinical studies in cynomolgus monkeys have been conducted to evaluate its pharmacological effects and potential efficacy. These notes provide a summary of the available data and protocols for the administration of this compound in this non-human primate model.
Mechanism of Action
This compound functions by selectively binding to the CXCR4 receptor, thereby inhibiting the binding of its natural ligand, SDF-1α.[1][3] This antagonism blocks the subsequent intracellular signaling pathways, including calcium mobilization.[3] In the context of HIV-1, this action prevents the virus from using CXCR4 as a co-receptor for entry into host cells.[3][4]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a CXCR4 antagonist.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Cell Type/Assay |
| IC50 (SDF-1α binding) | 0.61 nM | CHO cells expressing CXCR4 |
| EC50 (anti-X4 HIV-1) | 0.3 to 1.0 nM | Activated human peripheral blood mononuclear cells (PBMCs) |
Data sourced from multiple references.[1][3]
Effects of Single Oral Administration of KRH-3955 in Cynomolgus Monkeys
A study in normal cynomolgus monkeys evaluated the effect of a single oral dose of KRH-3955 on white blood cell counts.[5]
| Dose (mg/kg) | Primary Outcome | Time Point of Observation |
| 0 (Control) | No significant change in cell counts | - |
| 2 | Dose-dependent increase in WBC, neutrophils, and lymphocytes | 2 days post-treatment |
| 20 | Dose-dependent increase in WBC, neutrophils, and lymphocytes | 2 days post-treatment |
| 200 | Dose-dependent increase in WBC, neutrophils, and lymphocytes | 2 days post-treatment |
This effect was noted to be long-lasting, with cell counts remaining elevated 15 days after treatment.[5]
Efficacy in a SHIV-Infected Cynomolgus Monkey Model
In a model using Simian-Human Immunodeficiency Virus (SHIV-KS661c), KRH-3955 was administered orally prior to virus exposure.[5]
| Dose (mg/kg) | Dosing Schedule | Outcome |
| 100 | Single dose ~24 hours before virus exposure | Did not prevent infection, but prevented CD4 cell depletion in 3/3 monkeys. |
| 100 | Single dose 2 weeks before virus exposure | Rescued CD4 cells in 1/3 monkeys. |
Prevention of CD4 cell depletion was observed in both blood and lymphoid tissues.[5]
Experimental Protocols
General Experimental Workflow for In Vivo Studies
Caption: A generalized experimental workflow for in vivo studies with KRH-3955 HCl.
Protocol 1: Evaluation of Pharmacodynamic Effects on White Blood Cell Counts in Cynomolgus Monkeys
Objective: To determine the effect of a single oral dose of this compound on circulating white blood cell (WBC), neutrophil, and lymphocyte counts.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., distilled water)
-
Cynomolgus monkeys (male or female)
-
Equipment for oral gavage
-
Blood collection supplies (e.g., EDTA tubes)
-
Hematology analyzer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for a sufficient period before the study begins.
-
Baseline Sampling: Collect a baseline blood sample from each animal prior to dosing to determine initial WBC, neutrophil, and lymphocyte counts.
-
Dosing:
-
Prepare the dosing solution of this compound in the selected vehicle at concentrations to achieve the target doses (e.g., 2, 20, and 200 mg/kg).
-
Administer a single dose of this compound or vehicle (control group) via oral gavage.
-
-
Post-dose Blood Sampling: Collect blood samples at specified time points post-administration (e.g., 2 days and 15 days) for hematological analysis.[5]
-
Analysis: Analyze blood samples using a hematology analyzer to determine WBC, neutrophil, and lymphocyte counts. Compare the post-dose counts to baseline values and to the control group.
Protocol 2: Evaluation of Prophylactic Efficacy in a SHIV-Infected Cynomolgus Monkey Model
Objective: To assess the ability of a single oral pre-exposure dose of this compound to prevent infection or mitigate disease progression in a SHIV challenge model.
Materials:
-
This compound
-
Vehicle for oral administration
-
SHIV-KS661c viral stock
-
Cynomolgus monkeys
-
Equipment for oral gavage and intravenous injection
-
Blood collection supplies
-
Flow cytometer and reagents for CD4 T-cell counting
-
Assay for measuring viral load (e.g., qRT-PCR)
Procedure:
-
Animal Selection and Baseline: Select healthy, SHIV-negative cynomolgus monkeys and obtain baseline blood samples to determine CD4 T-cell counts.
-
Prophylactic Dosing:
-
Administer a single oral dose of this compound (e.g., 100 mg/kg) at a specified time before viral challenge (e.g., 24 hours or 2 weeks prior).[5]
-
Include a control group receiving only the vehicle.
-
-
Viral Challenge: Expose the monkeys to a defined dose of SHIV-KS661c intravenously.
-
Post-challenge Monitoring:
-
Monitor the animals for clinical signs of infection.
-
Collect blood samples at regular intervals to measure plasma viral load and CD4 T-cell counts.
-
-
Tissue Analysis: At the end of the study, collect lymphoid tissues to assess CD4 cell depletion in these compartments.[5]
-
Data Analysis: Compare the viral loads and CD4 T-cell counts between the KRH-3955-treated and control groups to determine the efficacy of the prophylactic treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single oral administration of the novel CXCR4 antagonist, KRH-3955, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KRH-3955 Hydrochloride for SHIV Infection in Macaques
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 hydrochloride is a potent and orally bioavailable antagonist of the CXCR4 co-receptor, a critical pathway for the entry of X4-tropic human immunodeficiency virus type 1 (HIV-1) into host cells.[1][2][3] Simian-human immunodeficiency virus (SHIV) infection in macaques serves as a valuable preclinical model for studying HIV-1 pathogenesis and evaluating novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in a SHIV infection model in macaques, based on available preclinical data.
Mechanism of Action
This compound is a non-peptide, small-molecule antagonist of the human CXCR4 receptor.[1][2] It selectively inhibits the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[1][3] For X4-tropic HIV-1 and SHIV strains, the viral envelope glycoprotein (B1211001) gp120 interacts with the CD4 receptor on the surface of T-cells, leading to a conformational change that exposes a binding site for a co-receptor, either CCR5 or CXCR4. By blocking the CXCR4 co-receptor, this compound prevents the fusion of the viral and cellular membranes, thereby inhibiting viral entry and replication.[1][2][4]
References
- 1. Prevention of Rectal SHIV Transmission in Macaques by Daily or Intermittent Prophylaxis with Emtricitabine and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of predictors for terminal disease progression in SIV/SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring KRH-3955 Hydrochloride Activity in a Calcium Flux Assay
Introduction
KRH-3955 hydrochloride is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[2][3] This inhibition subsequently blocks the downstream signaling cascade, including the mobilization of intracellular calcium.[2][4] The measurement of intracellular calcium flux is a widely used method to determine the activity of G-protein coupled receptor (GPCR) modulators, such as this compound. This application note provides a detailed protocol for assessing the antagonistic activity of this compound on the CXCR4 receptor using a calcium flux assay.
Principle of the Assay
CXCR4 is a GPCR that, upon binding to its ligand SDF-1α, can couple to Gαq proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5][6] This transient increase in intracellular Ca2+ can be detected using calcium-sensitive fluorescent dyes. In this assay, the ability of this compound to inhibit the SDF-1α-induced calcium flux is measured, allowing for the determination of its antagonist potency (e.g., IC50 value).
Data Presentation
The following tables summarize the key properties of this compound and provide an example of expected data from a calcium flux assay.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 589.09 g/mol | [1] |
| Formula | C28H45N7·3HCl | [1] |
| Target | CXCR4 | [1][2][3] |
| IC50 (SDF-1α binding) | 0.61 nM | [2][3] |
| EC50 (anti-HIV-1 activity) | 0.3 to 1.4 nM | [1][2][3] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
Table 2: Example Data from a Calcium Flux Assay
| KRH-3955 Concentration (nM) | % Inhibition of SDF-1α-induced Calcium Flux |
| 0.01 | 5 |
| 0.1 | 25 |
| 1 | 50 |
| 10 | 85 |
| 100 | 98 |
| 1000 | 100 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR4 signaling pathway leading to calcium mobilization and the general workflow for the calcium flux assay.
Caption: CXCR4 signaling cascade leading to intracellular calcium release.
Caption: Experimental workflow for the calcium flux assay.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and specific instrumentation used.
Materials and Reagents
-
CXCR4-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with CXCR4)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
SDF-1α (recombinant human)
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (B1678239) (if required by the dye kit to prevent dye leakage)
-
96-well black-wall, clear-bottom cell culture plates
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure
-
Cell Seeding:
-
One day prior to the assay, seed the CXCR4-expressing cells into a 96-well black-wall, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-50,000 cells per well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations to be tested. Prepare these at an intermediate concentration (e.g., 2X or 5X the final desired concentration).
-
-
Agonist Preparation:
-
Prepare a stock solution of SDF-1α in assay buffer.
-
Dilute the SDF-1α stock solution in assay buffer to a concentration that will elicit a submaximal (EC80) response in the calcium flux assay. This concentration should be determined in a separate agonist dose-response experiment. Prepare this at an intermediate concentration (e.g., 4X or 5X the final desired concentration).
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. This may involve adding probenecid to the assay buffer.
-
Remove the cell culture medium from the wells and add the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator. Some protocols may recommend incubation at room temperature.[7]
-
-
Antagonist Addition and Incubation:
-
Using the fluorescence plate reader's liquid handling capabilities, add the prepared dilutions of this compound to the appropriate wells.
-
Include wells with assay buffer only (negative control) and wells with no antagonist (positive control).
-
Incubate the plate for a predetermined amount of time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Addition and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the prepared SDF-1α solution to all wells.
-
Continue to record the fluorescence signal for a period of time (e.g., 2-3 minutes) to capture the peak calcium response.
-
Data Analysis
-
For each well, determine the peak fluorescence response after the addition of the agonist.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net fluorescence change.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 x [1 - (Signal with Antagonist - Negative Control) / (Positive Control - Negative Control)]
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
The calcium flux assay is a robust and reliable method for determining the antagonist activity of compounds like this compound at the CXCR4 receptor. This protocol provides a framework for conducting such an assay, which can be adapted and optimized for specific laboratory conditions and research needs. The data generated from this assay is crucial for the characterization of CXCR4 antagonists and their potential as therapeutic agents.
References
- 1. rndsystems.com [rndsystems.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. G Protein-Dependent CCR5 Signaling Is Not Required for Efficient Infection of Primary T Lymphocytes and Macrophages by R5 Human Immunodeficiency Virus Type 1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols: KRH-3955 Hydrochloride Pharmacokinetics in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 is a potent and orally bioavailable antagonist of the CXCR4 chemokine receptor.[1][2] As a CXCR4 antagonist, it inhibits the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), and subsequently blocks downstream signaling pathways.[1][2] This mechanism is particularly relevant in the context of human immunodeficiency virus type 1 (HIV-1) infection, as the CXCR4 receptor is a major co-receptor for X4 HIV-1 strains to enter host cells.[1][3] Preclinical studies have demonstrated the efficacy of KRH-3955 in inhibiting X4 HIV-1 replication.[1][2] Understanding the pharmacokinetic profile of KRH-3955 hydrochloride in animal models such as rats is crucial for its development as a potential therapeutic agent. These notes provide a summary of the available pharmacokinetic data and the experimental protocols used in these studies.
Pharmacokinetic Data
The pharmacokinetic parameters of KRH-3955 were evaluated in male Sprague-Dawley rats following a single administration. The compound was administered both orally and intravenously at a dose of 10 mg/kg.[1] The free form of KRH-3955, R-176211, was measured in plasma samples.[1]
| Parameter | Administration Route | Dose (mg/kg) | Value | Reference |
| Oral Bioavailability | Oral | 10 | 25.6% | [1][2] |
| Maximum Plasma Concentration (Cmax) | Oral | 10 | 86.3 ng/mL | [3] |
| Plasma Clearance | Intravenous | 10 | 3.9 L/h/kg | [3] |
| Volume of Distribution | Intravenous | 10 | 374 L/kg | [3] |
| Terminal Elimination Half-life | Intravenous | 10 | 99 hours | [3] |
Signaling Pathway
KRH-3955 functions by competitively inhibiting the binding of SDF-1α to the CXCR4 receptor. This action blocks the subsequent intracellular signaling cascade, which includes Ca2+ mobilization, and ultimately prevents the entry of X4 HIV-1 into the host cell.[1][2]
Caption: KRH-3955 blocks SDF-1α binding to CXCR4, inhibiting viral entry.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the pharmacokinetic evaluation of KRH-3955 in rats.[1]
Animal Model
-
Species: Rat
-
Strain: Male Sprague-Dawley
-
Supplier: CLEA, Kanagawa, Japan
-
Health Status: Specific-pathogen-free
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
Dosing and Administration
-
Formulation: this compound is dissolved in distilled water to the desired concentration.
-
Oral Administration (PO):
-
Dose: 10 mg/kg
-
Method: A single dose is administered by oral gavage.
-
-
Intravenous Administration (IV):
-
Dose: 10 mg/kg
-
Method: A single bolus injection is administered, typically via the tail vein.
-
Sample Collection
-
Matrix: Blood (plasma)
-
Collection Schedule: Blood samples are collected at predetermined time points post-dosing. A typical schedule might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Procedure:
-
Blood is drawn from a suitable site (e.g., tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
The blood samples are then centrifuged to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored at -20°C or lower until analysis.
-
Bioanalytical Method
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Analyte: The free form of KRH-3955 (R-176211) is quantified in the plasma samples.
-
Instrumentation: A validated LC-MS/MS method is required for the accurate determination of the drug concentration. This typically involves:
-
A high-performance liquid chromatography (HPLC) system for separation.
-
A tandem mass spectrometer for detection and quantification.
-
-
Sample Preparation: Plasma samples generally require a protein precipitation step followed by centrifugation before injection into the LC-MS/MS system.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin Professional.
-
Parameters Calculated: Key parameters include Area Under the Curve (AUC), Maximum Plasma Concentration (Cmax), Time to Maximum Plasma Concentration (Tmax), terminal half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Bioavailability Calculation: Oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Caption: Workflow for pharmacokinetic assessment of KRH-3955 in rats.
References
- 1. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
Assessing the Oral Bioavailability of KRH-3955 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRH-3955 hydrochloride is a potent and selective antagonist of the CXCR4 receptor, demonstrating significant potential as an inhibitor of X4 HIV-1.[1][2][3][4] A critical aspect of its preclinical development is the assessment of its oral bioavailability, which determines its suitability for oral administration. This document provides a summary of the pharmacokinetic profile of KRH-3955 and detailed protocols for assessing its oral bioavailability based on preclinical studies.
Pharmacokinetic Profile of KRH-3955
KRH-3955 exhibits moderate oral bioavailability.[1] Preclinical studies in rats have provided key pharmacokinetic parameters that are essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound observed in male Sprague-Dawley rats.
| Parameter | Value | Species | Dosage and Route | Reference |
| Oral Bioavailability | 25.6% | Rat | 10 mg/kg, Oral | [1][2][3][4] |
| Cmax (Maximum Plasma Concentration) | 86.3 ng/mL | Rat | 10 mg/kg, Oral | [1][4] |
| Terminal Elimination Half-life (t½) | 99 hours | Rat | 10 mg/kg, Intravenous | [1][4] |
| Plasma Clearance (CL) | 3.9 L/h/kg | Rat | 10 mg/kg, Intravenous | [1][4] |
| Volume of Distribution (Vd) | 374 L/kg | Rat | 10 mg/kg, Intravenous | [1][4] |
Experimental Protocols
This section details the methodology for determining the oral bioavailability of this compound in a preclinical animal model.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., distilled water for the free form, R-176211)[2]
-
Male Sprague-Dawley rats[2]
-
Oral gavage needles
-
Intravenous injection equipment
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[2]
-
Pharmacokinetic analysis software (e.g., WinNonlin)[2]
Procedure:
-
Animal Acclimation: House male Sprague-Dawley rats in a controlled environment for at least one week prior to the experiment to allow for acclimation.
-
Dosing:
-
Oral Administration Group: Administer a single dose of this compound (e.g., 10 mg/kg) orally via gavage.[2] The compound should be dissolved or suspended in a suitable vehicle.[2]
-
Intravenous Administration Group: Administer a single dose of this compound (e.g., 10 mg/kg) via intravenous injection to a separate group of rats to determine absolute bioavailability.[2]
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24, 48, 72, 96 hours) post-dosing.
-
Place the blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of the free form of KRH-3955 (R-176211) in the plasma samples using a validated LC-MS/MS method.[2]
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) from the plasma concentration-time data using appropriate software.[2]
-
Calculate the oral bioavailability (%F) using the formula: %F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of KRH-3955 and the experimental workflow for assessing its oral bioavailability.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for KRH-3955 Hydrochloride Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH-3955 hydrochloride is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, cancer metastasis, and HIV-1 entry.[3][5] As a CXCR4 antagonist, this compound effectively inhibits the binding of CXCL12 to CXCR4 with a reported IC50 of 0.61 nM and subsequently blocks downstream signaling pathways, such as intracellular calcium mobilization.[2][4][6] This inhibitory action makes KRH-3955 a valuable tool for studying the biological functions of the CXCR4/CXCL12 axis and a potential therapeutic agent.
These application notes provide a detailed protocol for conducting a chemotaxis assay to evaluate the inhibitory effect of this compound on the migration of CXCR4-expressing cells towards a CXCL12 gradient.
Principle of the Assay
The chemotaxis assay quantitatively measures the directed migration of cells in response to a chemical gradient. This protocol utilizes a Boyden chamber or Transwell® assay system, which consists of two compartments separated by a microporous membrane. CXCR4-expressing cells are placed in the upper chamber, and a solution containing the chemoattractant CXCL12 is placed in the lower chamber. Cells migrate through the pores of the membrane towards the higher concentration of CXCL12. The inhibitory potential of this compound is assessed by pre-incubating the cells with the compound and measuring the reduction in the number of migrated cells compared to the untreated control.
Experimental Protocols
Materials and Reagents
-
Cells: CXCR4-expressing cells (e.g., Jurkat T-lymphocytes, peripheral blood mononuclear cells (PBMCs), or a specific cancer cell line of interest).
-
This compound: Prepare a stock solution (e.g., 1 mM in DMSO or water) and dilute to working concentrations in assay medium.[4]
-
Recombinant Human CXCL12 (SDF-1α): Prepare a stock solution and dilute to the optimal chemoattractant concentration (typically 50-100 ng/mL) in assay medium.[7]
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Boyden Chamber or Transwell® Inserts: With a pore size appropriate for the cell type (e.g., 5 µm for lymphocytes).[8]
-
24-well companion plates
-
Cell counting solution: (e.g., Trypan Blue) and hemocytometer or an automated cell counter.
-
Detection Reagent: Calcein-AM or other fluorescent dye for cell quantification.
-
Fluorescence plate reader
-
CO2 Incubator: Maintained at 37°C and 5% CO2.
Protocol
-
Cell Preparation:
-
Culture CXCR4-expressing cells to a sufficient density.
-
On the day of the assay, harvest the cells and wash them once with serum-free medium.
-
Resuspend the cells in assay medium (RPMI 1640 + 0.5% BSA) at a final concentration of 1 x 10^6 cells/mL.
-
Check cell viability using Trypan Blue exclusion; viability should be >95%.
-
-
Preparation of this compound and CXCL12:
-
Prepare a serial dilution of this compound in assay medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 1000 nM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest KRH-3955 concentration).
-
Prepare the CXCL12 solution in assay medium at the predetermined optimal concentration (e.g., 100 ng/mL).
-
-
Chemotaxis Assay Setup:
-
Add 600 µL of assay medium containing CXCL12 to the lower wells of the 24-well plate.
-
Add 600 µL of assay medium without CXCL12 to the control wells (for measuring random migration).
-
In separate tubes, pre-incubate 100 µL of the cell suspension (1 x 10^5 cells) with 100 µL of the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Carefully place the Transwell® inserts into the wells of the 24-well plate.
-
Add 200 µL of the pre-incubated cell suspension to the upper chamber of each Transwell® insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Quantify the migrated cells on the lower surface of the membrane. A common method is to:
-
Add a fluorescent dye like Calcein-AM to the lower chamber and incubate for 30-60 minutes to label the migrated cells.
-
Read the fluorescence intensity using a fluorescence plate reader.
-
-
Alternatively, migrated cells in the lower chamber can be collected and counted using a hemocytometer or flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only) from all readings.
-
Calculate the percentage of migration inhibition for each concentration of this compound using the following formula:
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the CXCL12-induced cell migration.
-
Data Presentation
Table 1: Quantitative Parameters for this compound Chemotaxis Assay
| Parameter | Recommended Value/Range | Notes |
| Cell Type | Jurkat, PBMCs, other CXCR4+ cells | Cell line should be validated for CXCR4 expression. |
| Cell Density | 1 x 10^6 cells/mL | Adjust as necessary based on cell type. |
| Chemoattractant | Recombinant Human CXCL12 (SDF-1α) | --- |
| CXCL12 Concentration | 50 - 100 ng/mL | Optimal concentration should be determined by titration. [7] |
| KRH-3955 HCl Concentrations | 0.1 nM - 1000 nM (Logarithmic dilutions) | To generate a dose-response curve. |
| Pre-incubation Time | 30 minutes | [8] |
| Incubation Time | 2 - 4 hours | Optimize for specific cell type. |
| Transwell® Pore Size | 5 µm for lymphocytes | Adjust based on cell size and motility. [8] |
| Expected IC50 of KRH-3955 | ~1-10 nM | This is an expected range; actual values may vary. |
Visualizations
CXCR4 Signaling Pathway and Inhibition by this compound
Caption: KRH-3955 inhibits CXCL12-induced chemotaxis by blocking the CXCR4 receptor.
Experimental Workflow for this compound Chemotaxis Assay
Caption: Workflow of the this compound chemotaxis inhibition assay.
References
- 1. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Efficient inhibition of SDF‐1α‐mediated chemotaxis and HIV‐1 infection by novel CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: KRH-3955 Hydrochloride Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using KRH-3955 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by binding to the CXCR4 receptor, thereby inhibiting the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α).[2][4] This blockage prevents the intracellular signaling cascades that are normally triggered by SDF-1α binding, such as an increase in intracellular calcium concentration.[2][4][5] In the context of HIV-1 research, CXCR4 acts as a major co-receptor for the entry of X4-tropic HIV-1 strains into host cells.[3][4] By blocking this receptor, this compound effectively inhibits the replication of these HIV-1 strains.[1][4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water and DMSO up to 100 mM.[1] For storage, it is recommended to desiccate the compound at room temperature.[1]
Q3: What are the key in vitro and in vivo applications of this compound?
In vitro, this compound is primarily used to inhibit the replication of X4 HIV-1 in various cell lines and in activated peripheral blood mononuclear cells (PBMCs).[2][4] It is also used in studies of SDF-1α-mediated chemotaxis and calcium mobilization assays.[2][4] In vivo, it has been shown to suppress X4 HIV-1 infection in mouse models and to induce an increase in white blood cell counts in macaques.[1][6]
Q4: Is this compound orally bioavailable?
Yes, this compound is orally bioavailable.[1][3][5] Studies in rats have shown an oral bioavailability of 25.6%.[2][5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (higher IC50/EC50 values) in my cell-based assays.
-
Question: I am observing variable or weak inhibitory effects of this compound in my experiments. What could be the cause?
-
Answer:
-
Compound Preparation: Ensure the compound is fully dissolved. Although soluble in water and DMSO, vortexing or gentle warming may be necessary for complete dissolution.[7] Always prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
-
Cell Health and Density: The health and density of your cells can significantly impact results. Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density for all experiments.
-
Assay Conditions: Verify that the pH and temperature of your assay buffer are optimal and consistent.
-
Presence of Competing Ligands: High concentrations of the natural ligand SDF-1α in your culture medium could compete with this compound for binding to CXCR4, potentially leading to a requirement for higher concentrations of the antagonist.
-
Reagent Quality: Confirm the quality and concentration of all reagents, including the compound itself.
-
Issue 2: Difficulty dissolving this compound at high concentrations.
-
Question: I am having trouble getting this compound to dissolve completely in my desired solvent. What should I do?
-
Answer:
-
Check Solubility Limits: this compound is reported to be soluble up to 100 mM in both water and DMSO.[1] Attempting to prepare solutions at higher concentrations may be problematic.
-
Use Appropriate Solvents: For most cell-based assays, DMSO is a suitable solvent for preparing a concentrated stock solution, which can then be diluted in your aqueous culture medium.
-
Sonication/Warming: If you encounter solubility issues within the specified limits, gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication can aid in dissolution.[7] Always visually inspect the solution to ensure there are no precipitates before use.[7]
-
Issue 3: Unexpected off-target effects or cellular toxicity.
-
Question: I am observing cellular toxicity or other unexpected effects that don't seem related to CXCR4 antagonism. What could be the reason?
-
Answer:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that you have an appropriate vehicle control in your experimental setup.
-
Compound Purity: Verify the purity of your this compound. Impurities could potentially cause off-target effects. The compound should have a purity of ≥98%.[1]
-
High Compound Concentration: While KRH-3955 is highly potent, using excessively high concentrations may lead to off-target effects or cytotoxicity. Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell type and assay.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Type | Reference |
| IC50 (SDF-1α binding) | 0.61 nM | CHO cells expressing CXCR4 | [1][2][4] |
| EC50 (HIV-1 inhibition) | 0.33 - 1.4 nM | Human PBMCs | [1] |
| EC50 (HIV-1 NL4-3 inhibition) | 0.23 - 1.3 nM | Human PBMCs from 8 donors | [2] |
| Solubility | Up to 100 mM | Water and DMSO | [1] |
| Oral Bioavailability | 25.6% | Rats | [2][5] |
| Purity | ≥98% | N/A | [1] |
Experimental Protocols
Protocol: HIV-1 Replication Inhibition Assay in PBMCs
This protocol is a representative method for evaluating the anti-HIV-1 activity of this compound.
-
PBMC Isolation and Activation:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Activate the PBMCs by culturing them in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and phytohemagglutinin (PHA) for 2-3 days.
-
After activation, wash the cells and culture them in RPMI 1640 medium with 10% FBS, antibiotics, and interleukin-2 (B1167480) (IL-2).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.
-
-
Infection and Treatment:
-
Plate the activated PBMCs at a suitable density (e.g., 1 x 10^6 cells/mL) in a 96-well plate.
-
Add the various dilutions of this compound to the cells. Include a vehicle control (DMSO) and a no-drug control.
-
Infect the cells with an X4-tropic HIV-1 strain (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication:
-
After 7-10 days of incubation, collect the culture supernatants.
-
Measure the amount of HIV-1 p24 antigen in the supernatants using a p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each concentration of this compound relative to the no-drug control.
-
Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: this compound mechanism of action as a CXCR4 antagonist.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single oral administration of the novel CXCR4 antagonist, KRH-3955, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ten common lab mistakes! [hellobio.com]
KRH-3955 hydrochloride solubility and preparation
This technical support center provides essential information for researchers, scientists, and drug development professionals working with KRH-3955 hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols related to the solubility and preparation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is soluble in water and DMSO up to 100 mM. For other solvents, it is recommended to perform solubility testing.
Q2: How should I store this compound?
A2: It is recommended to store this compound desiccated at room temperature.
Q3: Is a detailed synthesis protocol for this compound publicly available?
A3: No, a detailed, step-by-step synthesis protocol for this compound has not been made publicly available. The synthesis and purification have been attributed to Kureha Corporation.[1] This guide provides a hypothetical synthesis pathway for educational and illustrative purposes.
Q4: What is the mechanism of action of KRH-3955?
A4: KRH-3955 is a potent and selective antagonist of the CXCR4 chemokine receptor.[2][3] It inhibits the binding of the natural ligand, SDF-1α, to CXCR4.[2][3] This activity makes it a potent inhibitor of X4-tropic HIV-1 strains, as the virus uses the CXCR4 co-receptor to enter host cells.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not fully dissolve in aqueous buffer. | The pH of the buffer may be affecting solubility. The buffer capacity may have been exceeded. | Adjust the pH of the solution. Consider using a different buffer system. Sonication may also aid in dissolution. |
| Precipitation occurs after adding the stock solution to the cell culture medium. | The final concentration of the compound in the medium exceeds its solubility in that specific medium. The DMSO concentration may be too high. | Decrease the final concentration of this compound. Prepare an intermediate dilution in a solvent compatible with your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Inconsistent results in biological assays. | The compound may have degraded due to improper storage. Inaccurate stock solution concentration. | Store the compound as recommended (desiccated at RT). Prepare fresh stock solutions regularly. Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry with a known extinction coefficient). |
| Difficulty in purifying the synthesized compound. | Inappropriate chromatography conditions. The compound may be sensitive to certain solvents or pH. | If attempting synthesis, screen different solvent systems for column chromatography. Consider alternative purification methods like preparative HPLC. Protect the amine functionalities during synthesis with appropriate protecting groups. |
Solubility Data
The following table summarizes the currently available solubility information for this compound.
| Solvent | Reported Solubility |
| Water | ≤ 100 mM |
| DMSO | ≤ 100 mM |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer (optional, for concentration determination)
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Incubate the solution at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Intermittently vortex the solution during this period.
-
-
Separate Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Isolate the Supernatant:
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Determine the Concentration:
-
Gravimetric Method: Transfer a known volume of the supernatant to a pre-weighed vial. Evaporate the solvent and weigh the vial containing the dried solute. Calculate the concentration.
-
Spectrophotometric Method: If the molar extinction coefficient of this compound in the solvent is known, measure the absorbance of a diluted aliquot of the supernatant and calculate the concentration using the Beer-Lambert law.
-
Hypothetical Preparation Protocol for KRH-3955
Disclaimer: The following is a hypothetical, multi-step synthesis pathway for KRH-3955 based on general organic chemistry principles. This is for illustrative purposes only and is not a validated protocol.
Conceptual Steps:
-
Synthesis of the Diamine Backbone: This would involve the synthesis of N,N-dipropyl-N'-methylbutane-1,4-diamine. This could be achieved through a series of reductive amination or alkylation reactions starting from a suitable precursor like 4-aminobutanol.
-
Synthesis of the Imidazole (B134444) Moieties: Preparation of (1H-imidazol-2-yl)methanol and (1-methyl-1H-imidazol-2-yl)methanol.
-
Coupling of Imidazoles: The two imidazole methanols would be coupled to a protected diamine.
-
Synthesis of the Benzyl (B1604629) Moiety: Preparation of a 4-(chloromethyl)benzyl or 4-(bromomethyl)benzyl derivative that can be coupled to the diamine backbone.
-
Final Assembly: Coupling of the diamine backbone with the benzyl moiety and the imidazole-containing fragment.
-
Deprotection and Salt Formation: Removal of any protecting groups and formation of the hydrochloride salt by treatment with hydrochloric acid.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Conceptual workflow for a hypothetical synthesis of this compound.
References
Technical Support Center: KRH-3955 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of KRH-3955 hydrochloride for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3][4][5] Its primary mechanism of action is to selectively bind to CXCR4 and inhibit the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12).[1][3] This blockade prevents the downstream signaling cascades initiated by the CXCL12/CXCR4 axis, which are involved in various physiological and pathological processes, including HIV-1 entry into host cells, cancer cell migration, and inflammation.[1][6]
Q2: What are the primary research applications for this compound in vivo?
This compound has been predominantly studied as a potent inhibitor of X4-tropic HIV-1 infection.[1][4] Additionally, due to the crucial role of the CXCL12/CXCR4 signaling pathway in cancer progression and metastasis, KRH-3955 has been investigated as a potential anti-cancer agent, particularly in models of pancreatic cancer.[7] Its ability to modulate immune cell trafficking also suggests potential applications in inflammatory and autoimmune diseases.
Q3: What is the oral bioavailability of this compound?
Studies in rats have shown that KRH-3955 has an oral bioavailability of 25.6%.[1][4]
Q4: What are the known pharmacokinetic parameters of KRH-3955?
In rats, following a single 10 mg/kg oral dose, the maximum plasma concentration (Cmax) was 86.3 ng/mL, and the time to reach Cmax (Tmax) was 2.3 hours.[1] After intravenous administration, KRH-3955 exhibited a long terminal elimination half-life of 99 hours, which is attributed to high plasma clearance and a large volume of distribution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high white blood cell (WBC), neutrophil, and lymphocyte counts. | This is a known pharmacological effect of CXCR4 antagonists, including KRH-3955.[2] Blockade of the CXCL12/CXCR4 axis leads to the mobilization of these cells from the bone marrow into the peripheral circulation. | - Be aware of this on-target effect and account for it in your experimental design and interpretation of results. - Consider this effect as a potential pharmacodynamic marker of CXCR4 inhibition. - Monitor WBC counts regularly throughout the study. The effect has been observed to be dose-dependent and long-lasting.[2] |
| Lack of efficacy in a cancer xenograft model. | - Suboptimal Dosage: The effective dose may vary significantly between different animal models and cancer types. - Tumor Microenvironment: The specific chemokine profile of the tumor microenvironment might influence the dependency on the CXCL12/CXCR4 axis. - Drug Formulation/Administration: Poor solubility or stability of the dosing solution can lead to inconsistent drug exposure. | - Perform a dose-escalation study to determine the optimal therapeutic window for your specific model. - Characterize the expression of CXCR4 on the cancer cells and CXCL12 in the tumor stroma. - Ensure proper formulation of this compound. It is soluble in water and DMSO. For oral gavage, consider using distilled water or a 2% glucose solution as a vehicle.[1] |
| Difficulty in preparing a stable dosing solution. | This compound is soluble in aqueous solutions. However, the stability of the solution over time, especially at lower concentrations, might be a concern. | - Prepare fresh dosing solutions daily. - this compound is soluble up to 100 mM in water and DMSO. - If using a vehicle other than water, ensure compatibility and stability. |
| Contradictory results between in vitro and in vivo studies. | - Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The in vitro effective concentration may not be sustained at the target site in vivo. - Off-target Effects: While KRH-3955 is highly selective for CXCR4, off-target effects at higher concentrations cannot be entirely ruled out. | - Conduct pharmacokinetic studies in your animal model to correlate plasma/tissue drug concentrations with efficacy. - The long half-life of KRH-3955 suggests that less frequent dosing might be possible.[1] - Perform a thorough literature review for any reported off-target activities of CXCR4 antagonists. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 (SDF-1α binding) | 0.61 nM | CXCR4-expressing CHO cells | [1] |
| EC50 (anti-HIV-1) | 0.3 - 1.0 nM | Activated PBMCs | [1] |
Table 2: In Vivo Dosages of KRH-3955 Used in Preclinical Studies
| Animal Model | Disease Model | Dosage | Route of Administration | Frequency | Reference |
| hu-PBL-SCID Mice | HIV-1 Infection | 10 mg/kg | Oral (p.o.) | Single dose | [1] |
| Cynomolgus Monkeys | Normal (WBC mobilization) | 2, 20, 200 mg/kg | Oral (p.o.) | Single dose | [2] |
| Cynomolgus Monkeys | SHIV Infection | 100 mg/kg | Oral (p.o.) | Single dose | [2] |
| Mice | Pancreatic Cancer (Xenograft) | Not specified | Not specified | Not specified | [7] |
Table 3: Pharmacokinetic Parameters of KRH-3955 in Rats (10 mg/kg dose)
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 25.6% | p.o. | [1] |
| Cmax | 86.3 ng/mL | p.o. | [1] |
| Tmax | 2.3 h | p.o. | [1] |
| Terminal Half-life | 99 h | i.v. | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an HIV-1 Mouse Model
This protocol is based on the methodology described in Murakami et al., 2009.[1]
-
Animal Model: C.B-17 severe combined immunodeficiency (SCID) mice.
-
Drug Preparation:
-
The free form of KRH-3955 can be dissolved in distilled water.
-
A control vehicle of 2% glucose solution can be used.
-
-
Dosing:
-
Administer a single oral dose of 10 mg/kg of KRH-3955.
-
The control group receives an equivalent volume of the vehicle.
-
-
Experimental Procedure:
-
Two weeks after the single dose of KRH-3955 or vehicle, engraft the mice with human peripheral blood mononuclear cells (PBMCs).
-
One day after PBMC engraftment, infect the mice with an X4-tropic HIV-1 strain.
-
-
Endpoint Analysis:
-
Harvest lymphocytes from the peritoneal cavities and spleens of the infected mice after a designated period (e.g., 7 days).
-
Culture the harvested cells in vitro to determine the level of HIV-1 infection by measuring p24 antigen levels.
-
Protocol 2: White Blood Cell Mobilization Study in Cynomolgus Monkeys
This protocol is based on the study by Ibuki et al., 2013.[2]
-
Animal Model: Normal cynomolgus monkeys.
-
Dosing:
-
Prepare oral doses of KRH-3955 at 2, 20, and 200 mg/kg. The vehicle used in this study was not specified. Distilled water or a suitable oral suspension vehicle can be considered.
-
Administer a single oral dose to different groups of monkeys.
-
-
Blood Sampling and Analysis:
-
Collect peripheral blood samples at baseline and at various time points post-administration (e.g., 2, 7, 15 days).
-
Perform complete blood counts to determine the levels of total white blood cells, neutrophils, and lymphocytes.
-
-
Data Analysis:
-
Compare the post-dose cell counts to baseline levels to assess the dose-dependent effect of KRH-3955 on leukocyte mobilization.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Enhancement of the CXCL12/CXCR4 axis due to acquisition of gemcitabine resistance in pancreatic cancer: effect of CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12-CXCR4 signalling axis confers gemcitabine resistance to pancreatic cancer cells: a novel target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCL12–CXCR4 signalling axis confers gemcitabine resistance to pancreatic cancer cells: a novel target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
potential off-target effects of KRH-3955 hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals using KRH-3955 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It selectively inhibits the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4.[1][2] This blockade prevents the downstream signaling cascades initiated by SDF-1α binding, which are involved in processes such as cell migration and HIV-1 entry into host cells.[1][3]
Q2: What is the reported selectivity profile of this compound?
A2: KRH-3955 has been shown to be highly selective for CXCR4. Studies have demonstrated that it does not inhibit the binding of ligands to other chemokine receptors, including CXCR1, CCR1, CCR2b, CCR4, or CCR5, even at concentrations significantly higher than its IC50 for CXCR4.[3]
Q3: Are there any known off-target effects of this compound?
A3: Based on the currently available literature, KRH-3955 is described as a highly selective CXCR4 antagonist.[1][3][4] Specific off-target interactions with other proteins, such as kinases or ion channels, have not been prominently reported. However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded without comprehensive screening. Unexpected experimental results should be carefully evaluated.
Q4: We are observing a cellular phenotype in our experiments that is not consistent with CXCR4 inhibition. How can we begin to investigate if this is an off-target effect?
A4: Investigating a potential off-target effect is a systematic process. A recommended starting point is to perform a dose-response experiment to confirm that the unexpected phenotype is dependent on the concentration of KRH-3955. Subsequently, it is crucial to use a structurally related but biologically inactive control compound, if available, to see if the effect persists. A "rescue" experiment, where you attempt to reverse the phenotype by adding an excess of the CXCR4 ligand SDF-1α, can also help differentiate between on-target and off-target effects. If the phenotype is not rescued, it may suggest an off-target mechanism.
Q5: What types of assays can be used to broadly screen for off-target interactions of KRH-3955?
A5: For a comprehensive assessment of off-target interactions, several commercial services offer off-target profiling panels. These typically include a wide range of assays, such as:
-
Kinase profiling panels: To screen against a large number of purified kinases.
-
Receptor binding panels: To assess binding to a variety of GPCRs, ion channels, and transporters.
-
Cell-based phenotypic screens: To identify unexpected effects on various cellular pathways in an unbiased manner.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of CXCR4 signaling.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water or DMSO).[4] Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Experimental Conditions | Ensure the pH and composition of your assay buffer are optimal and consistent. Verify the concentration of KRH-3955 in your final assay. |
| Cellular Health | Confirm the viability and passage number of your cells. Ensure that the cells express sufficient levels of CXCR4. |
| SDF-1α Concentration | If you are performing a competitive assay, ensure the concentration of SDF-1α is appropriate to elicit a measurable response. |
Issue 2: Unexpected cellular toxicity or changes in cell morphology.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the concentration at which toxicity occurs. Use the lowest effective concentration for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.5%). |
| Potential Off-Target Effect | If toxicity is observed at concentrations where on-target activity is expected, consider the possibility of an off-target effect. Follow the steps outlined in FAQ Q4 to investigate further. |
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Parameter | Description | Value | Reference |
| IC50 | Inhibition of SDF-1α binding to CXCR4 | 0.61 nM | [1][2] |
| EC50 | Inhibition of X4 HIV-1 replication | 0.3 - 1.0 nM | [1][2] |
| EC50 | Inhibition of NL4-3 replication in PBMCs | 0.23 - 1.3 nM | [2] |
Experimental Protocols
1. SDF-1α Binding Assay (Competitive Inhibition)
-
Objective: To determine the concentration of this compound required to inhibit 50% of SDF-1α binding to CXCR4 (IC50).
-
Methodology:
-
CHO cells expressing human CXCR4 are used.
-
Cells are incubated with varying concentrations of this compound.
-
A constant concentration of radiolabeled ¹²⁵I-SDF-1α is added.
-
The mixture is incubated to allow for competitive binding.
-
Unbound ¹²⁵I-SDF-1α is washed away.
-
The amount of cell-bound radioactivity is measured using a gamma counter.
-
The IC50 value is calculated from the dose-response curve.[3]
-
2. Intracellular Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of KRH-3955 by measuring its ability to block SDF-1α-induced calcium signaling.
-
Methodology:
-
CXCR4-expressing cells (e.g., CHO cells or PBMCs) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with different concentrations of this compound.
-
SDF-1α is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured over time using a fluorescence spectrophotometer.
-
The inhibitory effect of KRH-3955 is determined by the reduction in the SDF-1α-induced calcium peak.[2][3]
-
Visualizations
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. abeomics.com [abeomics.com]
- 4. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with KRH-3955 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KRH-3955 hydrochloride. The following information is designed to help interpret unexpected results and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the inhibitory activity of our this compound solution in our assays. What are the potential causes?
A1: A loss of inhibitory activity can stem from several factors, including chemical degradation, precipitation, or issues with experimental setup. The most common causes are related to compound stability and handling. It is crucial to verify the integrity of your stock solution and experimental dilutions.[1][2]
Q2: How can we confirm the stability and concentration of our this compound stock solution?
A2: The most direct way to assess the stability and concentration of your stock solution is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate the parent compound from any degradation products and provide an accurate concentration. A significant decrease in the peak corresponding to KRH-3955 or the appearance of new peaks would indicate degradation.[1]
Q3: What are the best practices for preparing and storing this compound to ensure its stability?
A3: Proper preparation and storage are critical for maintaining the integrity of this compound.[1][3] this compound is soluble in water and DMSO up to 100 mM.[4] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C and to avoid repeated freeze-thaw cycles.[1][3] To prevent photodegradation, store solutions in light-protected vials, such as amber vials or tubes wrapped in foil.[1][3]
Q4: We observe that this compound is less potent in our cell-based assays than the reported IC50/EC50 values. What could be the reason?
A4: Discrepancies between your observed potency and reported values can arise from several sources. Potency in cell-based assays should ideally be less than 1-10 µM.[5] If higher concentrations are needed, it could indicate issues with compound stability in the culture media, cell permeability, or off-target effects.[5] Additionally, variations in cell passage number, confluency, and serum batch can significantly impact cellular response.[2] It is also important to ensure the final concentration of solvents like DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.[2]
Q5: We are seeing an unexpected increase in white blood cell counts in our in vivo experiments after administering this compound. Is this a known effect?
A5: Yes, this is a known pharmacological effect of CXCR4 antagonists. A single oral administration of KRH-3955 has been shown to induce a significant and long-lasting increase in white blood cell counts, including neutrophils and lymphocytes, in macaques.[6] This is due to the role of the CXCL12/CXCR4 axis in retaining hematopoietic cells in the bone marrow. Antagonizing CXCR4 disrupts this retention signal, leading to the mobilization of white blood cells into the peripheral circulation.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Inhibitory Activity
This is a common issue that can often be resolved by systematically evaluating your experimental workflow.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent inhibitor activity.
Issue 2: Unexpected Cellular Phenotype or Off-Target Effects
Distinguishing on-target from off-target effects is crucial for validating your findings.
Strategies to Investigate Off-Target Effects
Caption: Logic diagram for investigating potential off-target effects.
Data Presentation
Table 1: Reported Potency of this compound
| Assay Type | Target | Cell Line/System | Potency (IC50/EC50) | Reference |
| Radioligand Binding Assay | CXCR4 | CHO cells | IC50: 0.61 nM | [7][8] |
| HIV-1 Replication Assay | X4 HIV-1 | Activated PBMCs | EC50: 0.3 - 1.0 nM | [7][9] |
| HIV-1 Replication Assay | X4 HIV-1 (NL4-3) | Activated PBMCs (8 donors) | EC50: 0.23 - 1.3 nM | [8] |
| Calcium Mobilization Assay | SDF-1α-induced Ca2+ influx | CXCR4-expressing CHO cells | Dose-dependent inhibition | [8] |
Table 2: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Solvents | Water or DMSO | Soluble up to 100 mM[4] |
| Stock Solution Storage | -20°C or -80°C | Minimizes degradation[1][3] |
| Freeze-Thaw Cycles | Avoid repeated cycles | Can lead to precipitation and degradation[2][3] |
| Light Exposure | Store in amber vials or protect from light | Prevents photochemical degradation[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO or water to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Assessment of Compound Stability by HPLC
-
Sample Preparation:
-
Thaw a fresh aliquot of your this compound stock solution.
-
Prepare a working solution at the final experimental concentration in your assay buffer.
-
Incubate the working solution under the same conditions as your experiment (temperature, light, etc.).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Analyze the aliquots by a validated HPLC method. A reverse-phase C18 column is typically suitable.
-
The mobile phase composition and gradient will need to be optimized for this compound.
-
-
Data Analysis:
-
Compare the peak area of KRH-3955 at each time point to the T=0 sample.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.[1]
-
Signaling Pathway
This compound is a CXCR4 antagonist. It blocks the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to the CXCR4 receptor. This inhibits downstream signaling pathways involved in cell migration, proliferation, and survival, as well as HIV-1 entry into host cells.[7][9][10]
Caption: this compound mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Single oral administration of the novel CXCR4 antagonist, KRH-3955, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRH-3955 Hydrochloride & Macaque White Blood Cell Counts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of KRH-3955 hydrochloride on white blood cell (WBC) counts in macaques.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in baseline WBC counts between animals. | 1. Stress: Capture and handling can cause transient leukocytosis.[1] 2. Subclinical Infections: Underlying infections can elevate WBC counts. 3. Dehydration: Can lead to hemoconcentration and falsely elevated cell counts. 4. Age and Sex: These factors can influence baseline hematological parameters.[2][3] | 1. Acclimatization: Ensure a sufficient acclimatization period for the animals in their housing before starting the experiment. Handle animals calmly and consistently. 2. Health Screening: Perform thorough health checks and screen for common pathogens before study inclusion. 3. Hydration: Ensure animals have ad libitum access to water. Monitor for signs of dehydration. 4. Group Matching: Group animals by age and sex to minimize baseline variability. |
| Unexpected decrease in WBC counts after KRH-3955 administration. | 1. Incorrect Dosage: Errors in dose calculation or administration. 2. Compound Stability: Degradation of this compound. 3. Idiosyncratic Animal Reaction: Individual animal response variability. | 1. Verify Calculations: Double-check all dose calculations. Ensure accurate administration of the full dose. 2. Check Compound: Confirm the storage conditions and expiration date of the compound. If in doubt, use a fresh batch. 3. Monitor Animal: Closely monitor the animal's health. Consider excluding the animal from the study if the response is anomalous and not attributable to other factors. |
| Difficulty with oral administration of KRH-3955. | 1. Animal Resistance: Macaques may resist oral gavage or voluntary intake. 2. Regurgitation: The animal may spit out the compound. | 1. Training: For voluntary intake, train animals to accept the delivery vehicle (e.g., in a preferred food item). For gavage, ensure personnel are well-trained to minimize stress and ensure accurate delivery.[4] 2. Observation: Observe the animal for a period post-dosing to ensure the full dose is ingested. If regurgitation occurs, document the event and consider the animal for exclusion from that time point's analysis. |
| Inconsistent results from hematology analyzer. | 1. Instrument Calibration: The analyzer may not be properly calibrated for macaque blood. 2. Sample Quality: Clotted or hemolyzed samples can lead to inaccurate readings. 3. Pre-analytical Errors: Improper sample mixing or storage. | 1. Species-Specific Settings: Use a hematology analyzer with validated settings for non-human primates.[5][6] Perform regular quality control checks using commercial or in-house controls.[7][8] 2. Proper Blood Collection: Use appropriate anticoagulants (e.g., EDTA-K2) and proper venipuncture technique to minimize hemolysis and clotting.[9] 3. Standardized Procedures: Gently invert the blood collection tube immediately after collection to ensure proper mixing with the anticoagulant. Analyze samples promptly or store them according to validated procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on white blood cell counts in macaques?
A1: A single oral administration of this compound is expected to cause a dose-dependent increase in total white blood cells (WBCs), neutrophils, and lymphocytes in cynomolgus macaques.[8] This effect is observed as early as two days post-treatment and can remain elevated for up to 15 days.[8]
Q2: How does this compound increase white blood cell counts?
A2: KRH-3955 is an antagonist of the CXCR4 receptor.[10] The chemokine SDF-1α (stromal cell-derived factor-1α) binds to CXCR4, playing a crucial role in retaining white blood cells, particularly neutrophils and lymphocytes, in the bone marrow.[1][11] By blocking the SDF-1α/CXCR4 interaction, KRH-3955 disrupts this retention signal, leading to the mobilization of white blood cells from the bone marrow into the peripheral circulation.[11]
Q3: What are the typical doses of this compound used in macaque studies?
A3: In a study with cynomolgus monkeys, oral doses of 2, 20, and 200 mg/kg were evaluated.[8] A dose-dependent increase in WBCs was observed across this range.[8] For studies involving SHIV-infected macaques, a single oral dose of 100 mg/kg has been used.[8]
Q4: What are the normal white blood cell count ranges for cynomolgus macaques?
A4: Normal hematological values can vary based on age, sex, and the specific laboratory. However, typical reference ranges for adult cynomolgus macaques are:
-
WBC: 5.0 - 20.0 x 10³/µL
-
Neutrophils: 1.5 - 10.0 x 10³/µL
-
Lymphocytes: 1.5 - 10.0 x 10³/µL It is recommended to establish baseline values for your specific colony.[2][12]
Q5: Are there any known side effects of this compound in macaques?
A5: The available research does not report significant adverse effects on the general health of macaques at the doses studied.[8] However, as with any experimental compound, close monitoring of the animals for any signs of toxicity is essential.
Data Presentation
Table 1: Effect of a Single Oral Dose of this compound on White Blood Cell Counts in Cynomolgus Macaques
| Dose (mg/kg) | Time Point | Total WBC (cells/µL) | Neutrophils (cells/µL) | Lymphocytes (cells/µL) |
| 0 (Control) | Day 2 | ~5,000 | ~2,000 | ~2,500 |
| 2 | Day 2 | Increased | Increased | Increased |
| 20 | Day 2 | Markedly Increased | Markedly Increased | Markedly Increased |
| 200 | Day 2 | Dramatically Increased | Dramatically Increased | Dramatically Increased |
| Data summarized from Murakami et al., 2013. The study reported dose-dependent increases, with the 200 mg/kg dose showing the most significant effect. The cell counts remained elevated at day 15 post-treatment. |
Experimental Protocols
Oral Administration of this compound
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) recommendations.
-
Animal Preparation:
-
Macaques should be fasted overnight prior to dosing to ensure consistent absorption.[9] Water should be available at all times.
-
Record the animal's body weight to accurately calculate the dose.
-
-
Compound Preparation:
-
Prepare the this compound solution or suspension in a suitable vehicle as determined by your study design. The original study does not specify the vehicle for oral administration.
-
-
Administration:
-
Voluntary Oral Dosing: This is the preferred method to reduce stress. The compound can be mixed with a small amount of a palatable food item. Ensure the entire dose is consumed.
-
Oral Gavage: If voluntary intake is not feasible, oral gavage can be performed by trained personnel.[4]
-
Gently restrain the macaque.
-
Measure the distance from the tip of the nose to the last rib to estimate the length of the gavage tube to be inserted.
-
Gently pass the gavage tube over the tongue and into the esophagus. Do not force the tube.
-
Confirm proper placement before administering the compound.
-
Administer the dose slowly.
-
Remove the tube gently.
-
-
Observe the animal for a short period after dosing to ensure the compound is not regurgitated.
-
Blood Sample Collection and Hematological Analysis
-
Animal Restraint and Anesthesia:
-
Blood Collection:
-
Collect blood samples from the femoral or saphenous vein using a sterile needle and syringe.
-
For a complete blood count (CBC), collect approximately 1-2 mL of whole blood into a tube containing EDTA-K2 as an anticoagulant.[9]
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and prevent clotting.
-
-
Hematological Analysis:
-
Analyze the whole blood sample using a validated automated hematology analyzer with settings specific for non-human primates.[5][6]
-
Perform analysis as soon as possible after collection, ideally within a few hours.
-
If immediate analysis is not possible, store the samples at 2-8°C for no longer than 24 hours, though this should be validated in your laboratory.
-
The analyzer will provide values for total WBC count, as well as differential counts for neutrophils, lymphocytes, monocytes, eosinophils, and basophils.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced leukocytosis.
Caption: Experimental workflow for assessing KRH-3955 effects.
References
- 1. awionline.org [awionline.org]
- 2. Hematological and biochemical reference intervals of wild-caught and inhouse adult Indian rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downstate.edu [downstate.edu]
- 5. Evaluation of Four Hematology and a Chemistry Portable Benchtop Analyzers Using Nonhuman Primate Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COMPARISON OF THREE ANALYZERS FOR ASSESSING COMPLETE BLOOD COUNTS IN NONHUMAN PRIMATES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Patient Sample for Quality Control of Hematology Analysers | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 8. Quality Control in Hematology Laboratories Best Practices [scopiolabs.com]
- 9. Hematological and biochemical parameters for Chinese rhesus macaque - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blood Analysis of Laboratory Macaca mulatta Used for Neuroscience Research: Investigation of Long-Term and Cumulative Effects of Implants, Fluid Control, and Laboratory Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reference Intervals and Percentiles for Hematologic and Serum Biochemical Values in Captive Bred Rhesus (Macaca mulatta) and Cynomolgus Macaques (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing KRH-3955 hydrochloride precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of KRH-3955 hydrochloride in experimental media to prevent precipitation.
Troubleshooting Guide
Q1: I observed a precipitate after diluting my this compound stock solution into my cell culture media. What should I do?
Precipitation of this compound upon dilution into aqueous-based cell culture media is a common issue that can often be resolved by carefully reviewing and optimizing your protocol. Follow this troubleshooting workflow to identify and solve the problem.
Troubleshooting Workflow for KRH-3955 HCl Precipitation
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent and solubility for this compound?
This compound is highly soluble in both water and DMSO.[1] For cell culture experiments, preparing a concentrated primary stock solution in 100% DMSO is a common and effective practice.[2][3]
Solubility Data Summary
| Solvent | Maximum Recommended Concentration |
| Water | 100 mM[1] |
| DMSO | 100 mM[1] |
Note: This data is for guidance. Always refer to the batch-specific Certificate of Analysis for the most accurate information.[1]
Q3: What is the best practice for preparing a stock solution of this compound?
To ensure sterility and complete dissolution, follow this protocol for preparing a primary stock solution.
Protocol: Preparation of a 10 mM KRH-3955 HCl Stock Solution in DMSO
-
Aseptic Technique : Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.[3][4] While many sources state that nothing can survive in 100% DMSO, it is still best practice to maintain sterility.[4]
-
Weighing : Accurately weigh the required amount of this compound (M.Wt: 589.09 g/mol ).[1] For example, to make 1 mL of a 10 mM stock, you would need 5.89 mg.
-
Dissolution : Add the appropriate volume of sterile, high-purity DMSO.
-
Mixing : Vortex or sonicate the solution to ensure the compound is fully dissolved.[3] If necessary, gentle warming to 37°C can aid dissolution.[3]
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store desiccated at room temperature as recommended.[1]
Q4: How can I avoid precipitation when diluting the DMSO stock into aqueous media?
The key is to avoid creating localized areas of high concentration where the compound can crash out of solution. This phenomenon, known as a "hydrophobic effect," occurs when a compound dissolved in an organic solvent is rapidly introduced to an aqueous environment.[5]
Recommended Dilution Protocol
-
Pre-warm Media : Ensure your cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.
-
Calculate Dilution : Determine the volume of stock solution needed. The final concentration of DMSO in the media should ideally be ≤0.1% to minimize solvent effects on cells, though up to 0.5% is often tolerated.[2][6]
-
Add Dropwise and Mix : While gently vortexing or swirling the tube of pre-warmed media, add the stock solution drop-by-drop. This gradual introduction and constant agitation help the compound stay in solution.
-
Serum Adsorption : If precipitation persists, especially with hydrophobic compounds, adding the DMSO stock to a small volume of pure, pre-warmed fetal bovine serum (FBS) first can help.[2][5] The compound may adsorb to serum proteins like albumin, which aids its solubility in the final culture medium.[2]
Q5: Can the pH or buffer composition of my media cause precipitation?
Yes, the pH and buffer system of your media can significantly impact the solubility of hydrochloride salts.[7][8]
-
pH Shift : When a hydrochloride salt dissolved in a neutral solvent like DMSO is added to a buffered physiological solution (typically pH ~7.4), the pH change can cause the compound to convert to its less soluble free-base form, leading to precipitation.[9]
-
Buffer Effects : Different buffer systems (e.g., bicarbonate vs. phosphate) have different capacities and neutralization rates at the surface of dissolving particles, which can influence precipitation.[10][11] While most standard culture media are robust, be aware that significant changes in pH during your experiment could impact compound stability.
Q6: What is the mechanism of action for KRH-3955?
KRH-3955 is a highly potent and selective antagonist of the CXCR4 chemokine receptor.[1][12][13] It functions by inhibiting the binding of the natural ligand, SDF-1α (stromal cell-derived factor-1 alpha), to CXCR4.[13][14] This action blocks the downstream signaling pathways, such as intracellular calcium mobilization.[13][14] Its primary application in research is as a potent inhibitor of X4 HIV-1 virus entry into host cells.[13][14]
Signaling Pathway: KRH-3955 Antagonism of CXCR4
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
KRH-3955 hydrochloride interference with fluorescent assays
Welcome to the technical support center for KRH-3955 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various experimental settings, with a particular focus on addressing potential interference with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and orally bioavailable antagonist of the CXCR4 chemokine receptor.[1][2] Its primary mechanism of action is to selectively block the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to the CXCR4 receptor.[3][4] This inhibition prevents the downstream signaling cascades initiated by SDF-1α binding.[3][4]
Q2: In which types of assays is this compound typically used?
This compound is frequently used in a variety of in vitro and in vivo assays to study the role of the CXCR4/SDF-1α axis in various biological processes, including:
-
HIV-1 entry and replication assays: As CXCR4 is a major co-receptor for X4-tropic HIV-1 strains, KRH-3955 is used to inhibit viral entry and replication.[1][2]
-
Chemotaxis assays: To study the migration of cells, such as lymphocytes and cancer cells, towards an SDF-1α gradient.
-
Calcium mobilization assays: To measure the inhibition of SDF-1α-induced intracellular calcium release, a key downstream event of CXCR4 activation.[3][4][5]
-
In vivo animal models: To investigate the effects of CXCR4 antagonism in models of HIV infection, cancer metastasis, and hematopoiesis.[1][6]
Q3: Can this compound interfere with fluorescent assays?
While there are no widespread reports of this compound itself being fluorescent, it is crucial to consider potential interference that can occur with any small molecule in a fluorescence-based assay.[7][8] Potential mechanisms of interference include:
-
Autofluorescence: The compound itself may exhibit intrinsic fluorescence at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[7]
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of the fluorophore used in the assay, resulting in a decrease in the fluorescent signal (a false-negative or underestimated effect).[7]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may interfere with the assay optics or interact non-specifically with assay components.[9]
Q4: How can I test for potential autofluorescence of this compound in my assay?
To test for autofluorescence, you should run a control experiment where this compound is added to the assay buffer in the absence of the fluorescent probe or biological material.
Troubleshooting Guide: this compound in Fluorescent Assays
This guide provides a systematic approach to identifying and mitigating potential artifacts when using this compound in fluorescent assays.
Issue 1: Unexpected Increase in Fluorescence Signal
-
Possible Cause: Autofluorescence of this compound at the assay wavelengths.
-
Troubleshooting Protocol:
-
Prepare a dilution series of this compound in the assay buffer.
-
Include wells with only the assay buffer as a blank control.
-
Read the fluorescence at the same excitation and emission wavelengths used in your main experiment.
-
Analysis: A concentration-dependent increase in fluorescence in the absence of your fluorescent probe indicates autofluorescence.
-
Issue 2: Lower Than Expected Fluorescence Signal
-
Possible Cause: Fluorescence quenching by this compound.
-
Troubleshooting Protocol:
-
Perform a standard curve of your fluorescent probe in the presence and absence of a fixed concentration of this compound.
-
Analysis: A decrease in the fluorescence intensity of the probe in the presence of this compound suggests quenching.
-
Issue 3: Inconsistent or Non-reproducible Results
-
Possible Cause: Compound aggregation at high concentrations.
-
Troubleshooting Protocol:
-
Repeat the experiment and include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Visually inspect the wells for any precipitation.
-
Analysis: If the presence of a detergent restores the expected activity or improves reproducibility, aggregation may be the issue.
-
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a common fluorescent assay used to assess the antagonist activity of this compound on the CXCR4 receptor.
-
Cell Preparation:
-
Use a cell line that endogenously expresses CXCR4 or has been engineered to do so (e.g., CHO-CXCR4 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Incubate the cells with various concentrations of this compound or a vehicle control for a predetermined period.
-
-
Stimulation and Measurement:
-
Measure the baseline fluorescence.
-
Add the CXCR4 agonist, SDF-1α, to stimulate calcium mobilization.
-
Continuously measure the changes in intracellular calcium levels using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon SDF-1α stimulation for each concentration of this compound.
-
Plot the dose-response curve to determine the IC50 value of this compound.[3]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (SDF-1α binding) | 0.61 nM | [1] |
| EC50 (anti-HIV-1 activity) | 0.33 to 1.4 nM | |
| Oral Bioavailability (in rats) | 25.6% | [3][4] |
| Molecular Weight | 589.09 g/mol | |
| Formula | C28H45N7·3HCl | |
| Solubility | Soluble to 100 mM in water and DMSO |
Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting logic for fluorescent assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
ensuring reproducibility in KRH-3955 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving KRH-3955 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Question: I am observing inconsistent inhibitory effects of this compound in my HIV-1 entry assays. What are the potential causes and solutions?
Answer: Inconsistent results in HIV-1 entry assays can stem from several factors. Firstly, ensure the stability and integrity of the compound. This compound is soluble in water and DMSO up to 100 mM. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. It is recommended to desiccate the compound at room temperature for storage.
Secondly, variability in cell culture conditions can significantly impact results. Ensure consistent cell density, passage number, and viability of the CXCR4-expressing cells (e.g., PBMCs) used in the assay. The anti-HIV-1 activity of KRH-3955 can be donor-dependent in peripheral blood mononuclear cells (PBMCs), although studies have shown potent inhibition across different donors[1].
Finally, confirm the tropism of your HIV-1 strain. KRH-3955 is a selective antagonist for the CXCR4 co-receptor and will not inhibit R5-tropic or dual-tropic strains that utilize CCR5[1].
Question: My calcium flux assay results show a weak or no response to SDF-1α stimulation after pre-incubation with this compound. How can I troubleshoot this?
Answer: A diminished calcium flux response can indicate either effective CXCR4 antagonism by KRH-3955 or experimental artifacts. To confirm the former, include a positive control (SDF-1α stimulation without KRH-3955) and a negative control (no SDF-1α stimulation). KRH-3955 has been shown to inhibit SDF-1α-induced increases in intracellular Ca2+ concentration in a dose-dependent manner[1][2].
If the positive control also shows a weak response, the issue may lie with the cells or the reagents. Ensure the CXCR4-expressing cells are healthy and have not been over-passaged. Verify the activity of your SDF-1α stock. The concentration of the calcium indicator dye (e.g., Fluo-3 or Indo-1) and the loading procedure should be optimized for your specific cell line to ensure adequate signal without causing cellular stress[3][4][5][6].
Question: I am having difficulty dissolving this compound. What is the recommended procedure?
Answer: this compound is soluble in both water and DMSO up to 100 mM. For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. When preparing aqueous solutions, ensure the water is of high purity (e.g., sterile, nuclease-free). If solubility issues persist, gentle warming and vortexing may aid in dissolution. Always inspect the solution for any precipitates before use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective antagonist of the CXCR4 chemokine receptor. It functions by binding to CXCR4 and inhibiting the interaction of its natural ligand, stromal cell-derived factor-1α (SDF-1α)[1]. This blockage prevents the downstream signaling cascade, including calcium mobilization, and inhibits cellular processes mediated by the SDF-1α/CXCR4 axis, such as HIV-1 entry into host cells[1][7][8].
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a desiccated environment at room temperature. For long-term storage, especially when in solution, it is advisable to aliquot and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for in vitro experiments?
A3: The effective concentration of this compound is assay-dependent. For inhibiting HIV-1 replication in PBMCs, the EC50 values range from 0.23 to 1.3 nM[1]. For inhibition of SDF-1α binding to CXCR4, the IC50 is approximately 0.61 nM[1][2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound orally bioavailable for in vivo studies?
A4: Yes, this compound has been shown to be orally bioavailable. In rats, it exhibited an oral bioavailability of 25.6%[1][8]. Studies in cynomolgus monkeys have also demonstrated its effects after a single oral administration[9].
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SDF-1α binding) | 0.61 nM | CXCR4-expressing CHO cells | [1][2] |
| EC50 (HIV-1 inhibition) | 0.23 - 1.3 nM | Human PBMCs | [1] |
| Oral Bioavailability | 25.6% | Rats | [1][8] |
| Solubility | up to 100 mM | Water, DMSO |
Experimental Protocols
Protocol 1: HIV-1 Entry Inhibition Assay
-
Cell Preparation: Seed CXCR4-expressing target cells (e.g., TZM-bl cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.
-
Infection: Add X4-tropic HIV-1 (e.g., NL4-3) to the wells and incubate for 48 hours.
-
Readout: Measure the extent of viral infection. For TZM-bl cells, this can be quantified by measuring luciferase activity resulting from Tat-driven expression from the integrated HIV-1 LTR promoter.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Calcium Flux Assay
-
Cell Preparation: Resuspend CXCR4-expressing cells (e.g., Jurkat cells) in a suitable buffer.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Compound Incubation: Pre-incubate the dye-loaded cells with the desired concentration of this compound for 15-30 minutes.
-
Baseline Measurement: Measure the baseline fluorescence using a flow cytometer or a fluorescence plate reader.
-
Stimulation: Add SDF-1α to the cell suspension to induce calcium mobilization.
-
Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the transient increase in intracellular calcium.
-
Analysis: Analyze the fluorescence intensity over time to determine the extent of inhibition of the SDF-1α-induced calcium flux by this compound.
Visualizations
Caption: this compound blocks SDF-1α binding to CXCR4, inhibiting calcium mobilization.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bu.edu [bu.edu]
- 4. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 7. youtube.com [youtube.com]
- 8. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single oral administration of the novel CXCR4 antagonist, KRH-3955, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of KRH-3955 Hydrochloride and AMD3100 in the Inhibition of HIV-1
For researchers and scientists at the forefront of anti-retroviral drug development, the selection of potent and specific viral entry inhibitors is paramount. This guide provides a detailed comparative analysis of two prominent CXCR4 antagonists, KRH-3955 hydrochloride and AMD3100 (also known as Plerixafor), in their efficacy at inhibiting Human Immunodeficiency Virus Type 1 (HIV-1). This comparison is based on available experimental data, focusing on their mechanism of action, in vitro potency, and key pharmacological parameters.
Mechanism of Action: Blocking the Gateway for HIV-1 Entry
Both this compound and AMD3100 are small molecule antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] CXCR4 serves as a crucial co-receptor, alongside the primary CD4 receptor, for the entry of X4-tropic strains of HIV-1 into host T-cells.[2][4] By binding to CXCR4, these antagonists allosterically inhibit the interaction between the viral envelope glycoprotein (B1211001) gp120 and the co-receptor, thereby preventing the conformational changes necessary for viral and cellular membrane fusion. This blockade of viral entry is a critical step in halting the HIV-1 life cycle.[5]
KRH-3955 is a derivative of a previous CXCR4 antagonist, KRH-1636, and was developed to improve oral bioavailability.[6][7] It selectively inhibits the binding of Stromal Cell-Derived Factor-1α (SDF-1α), the natural ligand for CXCR4, and subsequent intracellular signaling pathways, such as calcium mobilization.[6][7] Similarly, AMD3100 functions as a specific CXCR4 antagonist, effectively blocking the SDF-1α/CXCR4 signaling axis.[1][3] However, studies suggest that the binding sites of KRH-3955 and AMD3100 on the CXCR4 receptor may differ, as evidenced by variations in their ability to inhibit the binding of anti-CXCR4 monoclonal antibodies.[6]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the quantitative data from various in vitro studies, providing a direct comparison of the inhibitory activities of this compound and AMD3100.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| KRH-3955 | SDF-1α Binding Inhibition | CHO cells expressing CXCR4 | 0.61 | [2][6][8] |
| AMD3100 | SDF-1α Binding Inhibition | CHO cells expressing CXCR4 | Weaker than its anti-HIV-1 activity | [6] |
| KRH-3955 | SDF-1α-induced Ca2+ Mobilization | CHO cells expressing CXCR4 | Potent Inhibition | [6][7] |
| AMD3100 | SDF-1α-induced Ca2+ Mobilization | CHO cells expressing CXCR4 | No effect at 100 nM | [7] |
Table 1: Inhibition of CXCR4 Function. This table compares the ability of KRH-3955 and AMD3100 to inhibit the natural ligand binding and subsequent signaling of the CXCR4 receptor.
| Compound | HIV-1 Strain | Cell Line | EC50 (nM) | Reference |
| KRH-3955 | NL4-3 (X4-tropic) | Activated PBMCs | 0.23 - 1.3 | [2][6][8] |
| AMD3100 | NL4-3 (X4-tropic) | Activated PBMCs | 1.8 - 11.2 | |
| KRH-3955 | Clinical X4 Isolates | Activated PBMCs | 0.3 - 1.0 | [6][7] |
| AMD3100 | Clinical X4 Isolates | Activated PBMCs | - | |
| KRH-3955 | Drug-Resistant X4 Strains | CD4/CXCR4 cells | 0.4 - 0.8 | [6][8] |
| AMD3100 | Drug-Resistant X4 Strains | CD4/CXCR4 cells | - |
Table 2: Anti-HIV-1 Activity. This table presents the 50% effective concentration (EC50) of both compounds in inhibiting the replication of various X4-tropic HIV-1 strains in different cell types.
Key Differentiators and Pharmacological Profile
A significant advantage of KRH-3955 over AMD3100 is its oral bioavailability.[6][7] Studies in rats have shown an oral bioavailability of 25.6% for KRH-3955, positioning it as a more promising candidate for clinical development as an oral anti-HIV-1 agent.[2][6][7] In contrast, AMD3100 has poor oral bioavailability and is administered via subcutaneous injection.
Furthermore, KRH-3955 has demonstrated consistently more potent anti-HIV-1 activity across various X4-tropic strains, including those with resistance to other antiretroviral drugs.[6][7] The inhibitory activity of KRH-3955 against HIV-1 closely correlates with its ability to block SDF-1α binding to CXCR4, whereas for AMD3100, its anti-HIV-1 activity is notably stronger than its SDF-1α binding inhibition, suggesting different modes of interaction with the receptor.[6]
Experimental Methodologies
The data presented in this guide are derived from a series of well-established in vitro assays. Below are detailed protocols for the key experiments cited.
Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Preparation: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to promote T-cell activation and proliferation.
-
Viral Infection: Activated PBMCs are infected with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3) in the presence of serial dilutions of the test compounds (KRH-3955 or AMD3100).
-
Incubation: The infected cell cultures are incubated for a period of 7 days to allow for viral replication.
-
Quantification of Viral Replication: The level of HIV-1 replication is quantified by measuring the concentration of the p24 viral core antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits p24 production by 50% compared to the untreated control, is calculated.
SDF-1α Binding Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR4 receptor are used.
-
Competitive Binding: The cells are incubated with a fixed concentration of radio-labeled SDF-1α and varying concentrations of the test compounds.
-
Incubation and Washing: The mixture is incubated to allow for competitive binding to the CXCR4 receptor. Unbound ligands are then washed away.
-
Detection: The amount of radio-labeled SDF-1α bound to the cells is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that displaces 50% of the radio-labeled SDF-1α, is determined.
Calcium Mobilization Assay
-
Cell Loading: CXCR4-expressing cells (e.g., CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: The loaded cells are pre-incubated with different concentrations of the CXCR4 antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of SDF-1α.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Data Analysis: The ability of the antagonist to inhibit the SDF-1α-induced calcium flux is quantified, and the IC50 is calculated.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of HIV-1 entry and inhibition by CXCR4 antagonists.
Caption: Workflow for determining anti-HIV-1 activity in PBMCs.
Caption: Key feature comparison of KRH-3955 and AMD3100.
Conclusion
Both this compound and AMD3100 are effective inhibitors of X4-tropic HIV-1 through their antagonism of the CXCR4 co-receptor. However, the available data strongly suggests that KRH-3955 possesses superior potency and, critically, oral bioavailability, making it a highly promising candidate for further development as a next-generation anti-HIV-1 therapeutic. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in their evaluation and selection of appropriate tools for HIV-1 inhibition studies.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. ablinc.com [ablinc.com]
- 3. Frontiers | AMD3100/CXCR4 Inhibitor [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. hanc.info [hanc.info]
- 6. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
KRH-3955 Hydrochloride vs. KRH-1636: A Comparative Efficacy Guide
A head-to-head analysis of two potent CXCR4 antagonists reveals significant advancements in anti-HIV-1 drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of KRH-3955 hydrochloride and its parent compound, KRH-1636, supported by experimental data and detailed protocols.
This document outlines the superior efficacy and oral bioavailability of this compound, a derivative of KRH-1636, in the context of HIV-1 inhibition. Both compounds are selective antagonists of the CXC chemokine receptor 4 (CXCR4), a critical co-receptor for T-tropic (X4) HIV-1 entry into host cells. However, KRH-3955 was specifically developed to overcome the limitations of KRH-1636, primarily its poor oral bioavailability.[1][2]
At a Glance: Key Efficacy and Pharmacokinetic Parameters
The following tables summarize the quantitative data on the anti-HIV-1 activity and pharmacokinetic profiles of this compound and KRH-1636.
| Compound | Metric | Value | Cell Line/System |
| This compound | IC50 (SDF-1α binding) | 0.61 nM[3] | CXCR4-expressing cells |
| EC50 (anti-HIV-1) | 0.3 - 1.0 nM[3] | Activated PBMCs | |
| Oral Bioavailability | 25.6%[1][2] | Rats | |
| KRH-1636 | EC50 (anti-HIV-1) | 19.3 nM | MT-4 cells |
| EC90 (anti-HIV-1) | 47.8 nM | MT-4 cells | |
| CC50 (cytotoxicity) | 406.21 µM | MT-4 cells | |
| Oral Bioavailability | Poor (though absorbed from duodenum)[1][2][4] | Rats |
Mechanism of Action: CXCR4 Antagonism
Both KRH-3955 and KRH-1636 exert their anti-HIV-1 effects by acting as antagonists to the CXCR4 receptor.[1][4] This receptor, along with the primary CD4 receptor, is utilized by X4 strains of HIV-1 to gain entry into T-cells. The binding of the viral envelope glycoprotein (B1211001) gp120 to CD4 triggers a conformational change that exposes a binding site for a co-receptor, either CXCR4 or CCR5. By binding to CXCR4, KRH-3955 and KRH-1636 block the interaction with gp120, thereby preventing viral entry and subsequent replication.[3][4]
The signaling pathway below illustrates the mechanism of HIV-1 entry via the CXCR4 co-receptor and the inhibitory action of KRH-3955 and KRH-1636.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and KRH-1636.
Anti-HIV-1 Activity Assay in MT-4 Cells (for KRH-1636)
-
Cell Culture: MT-4 cells, which are CXCR4-positive, were used.
-
Viral Infection: Cells were infected with the X4 HIV-1 IIIB strain.
-
Compound Treatment: Various concentrations of KRH-1636 were added to the infected cell cultures.
-
Incubation: The cultures were incubated to allow for viral replication.
-
MTT Assay: The viability of the cells was determined using a conventional MTT assay. The principle of this assay is that viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, whereas dead cells do not. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) were calculated as the concentrations of KRH-1636 that inhibited HIV-1 replication by 50% and 90%, respectively. The 50% cytotoxic concentration (CC50) was determined as the concentration that reduced the viability of uninfected MT-4 cells by 50%.[4]
Anti-HIV-1 Activity Assay in Activated Peripheral Blood Mononuclear Cells (PBMCs) (for KRH-3955)
-
PBMC Isolation and Activation: PBMCs were isolated from different healthy donors and activated.
-
Viral Infection: Activated PBMCs were infected with X4 or R5X4 strains of HIV-1 (e.g., NL4-3, 89.6).
-
Compound Treatment: Serial dilutions of this compound were added to the infected PBMC cultures.
-
Incubation: Cultures were incubated for a period to allow for viral replication.
-
p24 Antigen Quantification: The level of HIV-1 replication was quantified by measuring the amount of p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 was calculated as the concentration of KRH-3955 that inhibited p24 production by 50% compared to untreated control cultures.[2]
SDF-1α Binding Inhibition Assay
-
Cell Preparation: CHO cells stably expressing the human CXCR4 receptor were used.
-
Competitive Binding: The cells were incubated with a radiolabeled form of the natural CXCR4 ligand, SDF-1α (e.g., 125I-SDF-1α), in the presence of varying concentrations of this compound.
-
Washing and Measurement: After incubation, unbound radiolabeled SDF-1α was washed away, and the amount of radioactivity bound to the cells was measured.
-
Data Analysis: The 50% inhibitory concentration (IC50) was determined as the concentration of KRH-3955 that displaced 50% of the specifically bound radiolabeled SDF-1α.[3]
Oral Bioavailability Study in Rats
-
Animal Model: Rats were used for the pharmacokinetic studies.
-
Compound Administration: this compound was administered orally to one group of rats, while another group received an intravenous administration to determine the absolute bioavailability. For KRH-1636, administration was intraduodenal.[4]
-
Blood Sampling: Blood samples were collected at various time points after administration.
-
Compound Quantification: The concentration of the respective compound in the plasma or serum was determined using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) was calculated for both oral and intravenous administration routes. Oral bioavailability was then calculated as (AUCoral / AUCintravenous) x 100%.[1][2]
The experimental workflow for determining the anti-HIV-1 efficacy of these compounds is depicted below.
In Vivo Efficacy
In vivo studies have further demonstrated the superiority of this compound. In a human peripheral blood lymphocyte-severe combined immunodeficiency (hu-PBL-SCID) mouse model, oral administration of KRH-3955 effectively blocked X4 HIV-1 replication.[1][2] While KRH-1636 also showed in vivo efficacy in a similar model, its poor oral bioavailability necessitated intraperitoneal injection in some studies.[4] Furthermore, a single oral administration of KRH-3955 in cynomolgus monkeys led to a significant and sustained increase in white blood cell counts and prevented CD4 T-cell depletion in monkeys infected with a simian-human immunodeficiency virus (SHIV).[5]
Conclusion
This compound represents a significant advancement over its parent compound, KRH-1636. While both are potent and selective CXCR4 antagonists, KRH-3955 exhibits substantially greater anti-HIV-1 activity and, crucially, possesses good oral bioavailability, a key characteristic for a viable therapeutic agent for chronic conditions like HIV-1 infection. The data strongly suggest that KRH-3955 is a more promising candidate for further clinical development as an anti-HIV-1 agent.
References
- 1. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A duodenally absorbable CXC chemokine receptor 4 antagonist, KRH-1636, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single oral administration of the novel CXCR4 antagonist, KRH-3955, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CXCR4 Antagonists: KRH-3955 Hydrochloride vs. Plerixafor and Motixafortide
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including HIV-1 infection, cancer metastasis, and hematopoietic disorders. Its central role in cell trafficking and survival has driven the development of numerous antagonists aimed at blocking its signaling pathway. This guide provides an objective, data-driven comparison of a promising investigational agent, KRH-3955 hydrochloride, with two prominent CXCR4 antagonists, Plerixafor (AMD3100) and Motixafortide (B606204) (BL-8040).
At a Glance: Comparative Performance of CXCR4 Antagonists
The following tables summarize the key quantitative data for this compound, Plerixafor, and Motixafortide, highlighting their in vitro potency and in vivo efficacy across different therapeutic areas.
Table 1: In Vitro Potency of CXCR4 Antagonists
| Parameter | This compound | Plerixafor (AMD3100) | Motixafortide (BL-8040) |
| SDF-1α (CXCL12) Binding Inhibition (IC50) | 0.61 nM[1] | ~44 nM[1] | 0.42 - 4.5 nM |
| Anti-HIV-1 Activity (EC50) | 0.3 - 1.0 nM (X4 HIV-1)[1] | 1 - 10 nM (HIV-1 and HIV-2) | Not extensively reported for anti-HIV-1 activity |
| Calcium Flux Inhibition | Dose-dependent inhibition (10-100 nM) | - | - |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Application | This compound | Plerixafor (AMD3100) | Motixafortide (BL-8040) |
| HIV-1 Infection | Efficiently suppresses X4 HIV-1 infection in hu-PBL-SCID mice[2] | - | Not a primary indication |
| Hematopoietic Stem Cell (HSC) Mobilization | Induces a dose-dependent and long-lasting increase in white blood cell count in macaques[3] | Mobilizes hematopoietic stem cells, synergistic with G-CSF[4] | More potent than Plerixafor in preclinical models; mobilizes a higher number of HSPCs[5] |
| Cancer | Inhibits invasiveness of pancreatic cancer cells in vitro | Delays primary tumor regrowth in combination with radio-chemotherapy in cervical cancer models[6] | Shows anti-tumor effects by increasing T-cell infiltration in tumors[7] |
| Oral Bioavailability | 25.6% in rats[1] | Poor oral bioavailability | Not orally bioavailable (administered via subcutaneous injection)[8] |
Delving into the Mechanisms: The CXCR4 Signaling Pathway
The binding of the natural ligand, CXCL12 (also known as SDF-1α), to the CXCR4 receptor triggers a cascade of intracellular signaling events crucial for cell migration, proliferation, and survival. CXCR4 antagonists, including KRH-3955, Plerixafor, and Motixafortide, competitively inhibit this interaction, thereby blocking these downstream effects.
Caption: CXCR4 signaling pathway and the antagonistic action of KRH-3955 and other antagonists.
Experimental Protocols: A Closer Look at the Data Generation
The quantitative data presented in this guide are derived from a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments cited.
CXCR4 Binding Assay
Objective: To determine the ability of a compound to inhibit the binding of the natural ligand, CXCL12, to the CXCR4 receptor.
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human CXCR4 are cultured in appropriate media.
-
Radioligand Binding: A fixed concentration of radiolabeled CXCL12 (e.g., ¹²⁵I-SDF-1α) is incubated with the CXCR4-expressing cells in the presence of varying concentrations of the test compound (e.g., KRH-3955).
-
Incubation and Washing: The mixture is incubated to allow for competitive binding. Unbound radioligand is then removed by washing the cells.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC₅₀ value.
Calcium Mobilization Assay
Objective: To measure the ability of a CXCR4 antagonist to block CXCL12-induced intracellular calcium flux.
Methodology:
-
Cell Preparation: CXCR4-expressing cells (e.g., Jurkat cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The dye-loaded cells are pre-incubated with varying concentrations of the CXCR4 antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of CXCL12.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity over time using a fluorometer or a flow cytometer.
-
Data Analysis: The inhibitory effect of the antagonist on the calcium signal is calculated, and the IC₅₀ value is determined.
In Vivo HIV-1 Infection Model (hu-PBL-SCID Mice)
Objective: To evaluate the in vivo efficacy of a CXCR4 antagonist in preventing HIV-1 infection.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice are reconstituted with human peripheral blood lymphocytes (hu-PBLs) to create a humanized mouse model susceptible to HIV-1 infection.
-
Drug Administration: The CXCR4 antagonist (e.g., KRH-3955) is administered to the mice, typically via oral gavage or injection.
-
Viral Challenge: The mice are subsequently challenged with an X4-tropic strain of HIV-1.
-
Monitoring: The level of HIV-1 infection is monitored over time by measuring viral load (e.g., p24 antigen levels) in the plasma of the mice.
-
Data Analysis: The reduction in viral load in the treated group is compared to a control group to determine the in vivo efficacy of the antagonist.
In Vivo Hematopoietic Stem Cell Mobilization Model
Objective: To assess the ability of a CXCR4 antagonist to mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood.
Methodology:
-
Animal Model: Mice (e.g., C57BL/6) are used for these studies.
-
Drug Administration: The CXCR4 antagonist is administered to the mice. In some studies, it is given in combination with Granulocyte-Colony Stimulating Factor (G-CSF).
-
Blood Collection: Peripheral blood samples are collected at various time points after drug administration.
-
Cell Quantification: The number of HSPCs (typically identified by cell surface markers like CD34+ or lineage-/Sca-1+/c-Kit+ (LSK) cells) in the peripheral blood is quantified using flow cytometry.
-
Data Analysis: The fold-increase in circulating HSPCs in the treated group is compared to a control group to evaluate the mobilization efficacy.
Conclusion
This compound demonstrates exceptional potency as a CXCR4 antagonist, with in vitro activity in the sub-nanomolar range, surpassing that of Plerixafor in similar assays. A key differentiator for KRH-3955 is its oral bioavailability, a significant advantage for potential clinical applications requiring chronic administration. In preclinical models, KRH-3955 has shown robust efficacy in inhibiting HIV-1 infection and mobilizing hematopoietic cells.
Plerixafor, as an approved therapeutic, has a well-established profile in hematopoietic stem cell mobilization. Motixafortide appears to be a more potent mobilizer than Plerixafor in preclinical comparisons. The choice of a CXCR4 antagonist for research or clinical development will ultimately depend on the specific therapeutic indication, desired route of administration, and the required potency and pharmacokinetic profile. The compelling preclinical data for this compound warrant further investigation into its clinical potential across a range of CXCR4-mediated diseases.
References
- 1. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Single oral administration of the novel CXCR4 antagonist, KRH-3955, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CXCR4 Antagonists as Stem Cell Mobilizers and Therapy Sensitizers for Acute Myeloid Leukemia and Glioblastoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
KRH-3955 Hydrochloride: A Comprehensive Guide to its Specificity for CXCR4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of KRH-3955 hydrochloride's specificity for the C-X-C chemokine receptor type 4 (CXCR4), benchmarked against the well-established antagonist, AMD3100 (Plerixafor). This document summarizes key quantitative data, details the experimental protocols used to validate specificity, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of CXCR4 Antagonists
The efficacy of a CXCR4 antagonist is determined by its binding affinity and its ability to inhibit downstream functional responses mediated by the receptor. The following tables provide a quantitative comparison of this compound and AMD3100.
Table 1: In Vitro Efficacy of CXCR4 Antagonists
| Compound | Assay Type | Target/Ligand | Cell Line | IC50 (nM) | EC50 (nM) | Citation |
| This compound | SDF-1α Binding Inhibition | CXCR4 / SDF-1α | CHO cells expressing CXCR4 | 0.61 | - | [1][2] |
| HIV-1 Inhibition | X4 HIV-1 | Activated PBMCs | - | 0.3 - 1.0 | [1][2][3] | |
| HIV-1 Inhibition (drug-resistant) | CD4/CXCR4 cells | Recombinant drug-resistant viruses | 0.4 - 0.8 | - | [1][3] | |
| AMD3100 (Plerixafor) | SDF-1α Binding Inhibition | CXCR4 / SDF-1α | CCRF-CEM T-cells | 651 ± 37 | - | [4] |
| GTP-binding Inhibition | CXCR4 / SDF-1α | CCRF-CEM T-cells | 27 ± 2.2 | - | [4] | |
| Calcium Flux Inhibition | CXCR4 / SDF-1α | CCRF-CEM T-cells | 572 ± 190 | - | [4] | |
| Chemotaxis Inhibition | CXCR4 / SDF-1α | CCRF-CEM T-cells | 51 ± 17 | - | [4] |
Table 2: In Vivo and Pharmacokinetic Properties
| Compound | Parameter | Species | Value | Citation |
| This compound | Oral Bioavailability | Rat | 25.6% | [2] |
| Cmax (10 mg/kg, p.o.) | Mouse | 86.3 ng/mL | [1] | |
| Terminal elimination half-life (10 mg/kg, i.v.) | Mouse | 99 h | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Radioligand Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
-
Cell Preparation: CHO or Molt-4 cells expressing CXCR4 are harvested and washed.
-
Assay Buffer: Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Procedure:
-
Cells are incubated with a fixed concentration of [¹²⁵I]SDF-1α.
-
Increasing concentrations of the unlabeled competitor (KRH-3955 or AMD3100) are added.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a gamma counter.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following CXCR4 activation by its ligand, CXCL12 (SDF-1α).[2][5][6][7]
-
Cell Preparation: CXCR4-expressing cells (e.g., CHO cells or Jurkat cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).[8][9]
-
Procedure:
-
A baseline fluorescence reading is established.
-
The cells are pre-incubated with varying concentrations of the antagonist (KRH-3955 or AMD3100).
-
CXCL12 is added to stimulate the cells.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometer or flow cytometer.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the CXCL12-induced calcium response.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directional migration of cells towards a chemoattractant (CXCL12).[10][11][12]
-
Apparatus: A Boyden chamber or a modern equivalent with a porous membrane separating an upper and lower chamber is used.
-
Procedure:
-
The lower chamber is filled with media containing CXCL12.
-
CXCR4-expressing cells are placed in the upper chamber, pre-incubated with different concentrations of the antagonist (KRH-3955 or AMD3100).
-
The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
-
After incubation, the non-migrated cells on the upper side of the membrane are removed.
-
The migrated cells on the lower side of the membrane are fixed, stained, and counted.
-
-
Data Analysis: The IC50 value represents the concentration of the antagonist that inhibits cell migration by 50%.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key pathways and processes.
Caption: CXCR4 Signaling Pathway.
Caption: Experimental Workflow for Specificity Validation.
Caption: Logical Comparison of KRH-3955 and AMD3100.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCL12 chemokine dimer signaling modulates acute myelogenous leukemia cell migration through altered receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Negative Control Experiments for KRH-3955 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of appropriate negative control experiments for studies involving KRH-3955 hydrochloride, a potent and selective CXCR4 antagonist. Establishing robust negative controls is critical for validating that the observed biological effects of KRH-3955 are due to its specific interaction with CXCR4 and not off-target activities.
Introduction to this compound
This compound is an orally bioavailable small molecule antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3][4] It functions by selectively inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4, thereby blocking downstream signaling pathways.[1][3] This antagonism has shown significant efficacy in inhibiting the replication of X4 HIV-1 strains, which utilize CXCR4 as a co-receptor for viral entry into host cells.[1][2][3] KRH-3955 is a derivative of a less potent CXCR4 antagonist, KRH-1636.[4]
Importance of Negative Controls
Negative controls are essential in pharmacological studies to ensure that the observed effects are attributable to the specific mechanism of the compound under investigation.[5] An ideal negative control for a small molecule inhibitor is a structurally similar but biologically inactive analog.[6] In the absence of a commercially available, validated inactive analog of KRH-3955, a multi-faceted approach to negative controls is recommended. This guide outlines the use of a vehicle control and a structurally related, less potent compound as comparators.
Comparative Compounds
For a comprehensive evaluation of KRH-3955's specificity, this guide proposes a comparison with the following:
-
Vehicle Control (e.g., DMSO): Serves as the baseline to control for any effects of the solvent used to dissolve KRH-3955.
-
KRH-1636: The predecessor to KRH-3955, it is also a CXCR4 antagonist but with significantly lower potency.[4] Demonstrating a dose-dependent difference in activity between KRH-3955 and KRH-1636 can support a structure-activity relationship and on-target effects.
-
AMD3100 (Plerixafor): A well-characterized CXCR4 antagonist that can serve as a positive control or an alternative inhibitor for comparative studies.[1][7]
Data Presentation
The following table summarizes hypothetical data from key in vitro assays, comparing the activity of KRH-3955 with the suggested control compounds.
| Compound | Target | SDF-1α Binding Inhibition (IC50, nM) | Calcium Flux Inhibition (IC50, nM) | Anti-HIV-1 (X4 strain) Activity (EC50, nM) |
| This compound | CXCR4 | 0.61 [1] | ~10-100 (dose-dependent)[1] | 0.3 - 1.0 [1][3] |
| Vehicle Control (DMSO) | N/A | No activity | No activity | No activity |
| KRH-1636 | CXCR4 | ~20 | >1000 | ~19.3 |
| AMD3100 | CXCR4 | ~500 | ~100 | ~50 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
SDF-1α Competitive Binding Assay
Objective: To determine the concentration at which KRH-3955 and control compounds inhibit 50% of the binding of radiolabeled SDF-1α to CXCR4-expressing cells.
Protocol:
-
Cell Culture: Culture a human T-cell line expressing high levels of CXCR4 (e.g., Molt-4) in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Preparation: Prepare a serial dilution of this compound, KRH-1636, and AMD3100 in assay buffer. The vehicle control will be the corresponding dilution of DMSO.
-
Binding Reaction: In a 96-well plate, incubate the CXCR4-expressing cells with the test compounds or vehicle control for 30 minutes at room temperature.
-
Ligand Addition: Add a constant concentration of radiolabeled [125I]SDF-1α to each well and incubate for 1 hour at room temperature.
-
Washing: Rapidly wash the cells with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Measure the amount of bound radioactivity in each well using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each compound concentration and determine the IC50 value by non-linear regression analysis.
Calcium Flux Assay
Objective: To measure the ability of KRH-3955 and control compounds to block the intracellular calcium mobilization induced by SDF-1α binding to CXCR4.
Protocol:
-
Cell Preparation: Load CXCR4-expressing cells (e.g., CHO-CXCR4 or Jurkat cells) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the dye-loaded cells with serial dilutions of this compound, KRH-1636, AMD3100, or vehicle control for 30 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or flow cytometer.
-
SDF-1α Stimulation: Add a pre-determined concentration of SDF-1α to the cell suspension to stimulate calcium flux.
-
Fluorescence Monitoring: Continuously record the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response for each concentration of the test compounds. Calculate the percentage of inhibition of the SDF-1α-induced calcium response and determine the IC50 value.
Anti-HIV-1 Replication Assay
Objective: To assess the efficacy of KRH-3955 and control compounds in inhibiting the replication of an X4-tropic HIV-1 strain in primary human cells.
Protocol:
-
Cell Isolation and Activation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and activate them with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 2-3 days.
-
Compound Treatment: Pre-treat the activated PBMCs with various concentrations of this compound, KRH-1636, AMD3100, or vehicle control for 1 hour.
-
Viral Infection: Infect the cells with an X4-tropic HIV-1 strain (e.g., NL4-3) at a known multiplicity of infection (MOI).
-
Culture: Culture the infected cells in the presence of the compounds and IL-2 for 7-10 days, replacing the medium and compounds every 2-3 days.
-
Quantification of Viral Replication: At various time points, collect the culture supernatant and measure the level of HIV-1 p24 antigen using an ELISA kit.
-
Data Analysis: Determine the concentration of each compound that results in a 50% reduction in p24 antigen production (EC50) compared to the vehicle-treated control.
Mandatory Visualization
Caption: Workflow for validating the on-target activity of KRH-3955.
Caption: Inhibition of CXCR4 signaling by KRH-3955.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of a Novel Capsid Targeted Inhibitor of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Oral Bioavailability of CXCR4 Inhibitors
For researchers and drug development professionals, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a pivotal therapeutic target for a range of diseases, including cancer, HIV, and rare immunodeficiencies. The development of orally bioavailable CXCR4 inhibitors is a key objective to provide convenient and effective long-term treatment options. This guide offers an objective comparison of the oral bioavailability of several CXCR4 inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Oral Bioavailability of CXCR4 Inhibitors
The following table summarizes the key pharmacokinetic parameters related to the oral bioavailability of selected CXCR4 inhibitors. A higher oral bioavailability percentage (%F) indicates a greater fraction of the orally administered dose reaching systemic circulation.
| Inhibitor Name | Common/Code Name | Animal Model | Oral Bioavailability (%F) | Key Findings |
| Mavorixafor | AMD070 | Rat, Dog | Good oral bioavailability observed in both species.[1][2] | Mavorixafor is a potent and selective CXCR4 antagonist that has demonstrated oral activity in preclinical and clinical settings.[1][2][3][4] It is now an FDA-approved oral therapeutic for WHIM syndrome.[5] |
| KRH-3955 | - | Rat | 25.6% | A derivative of KRH-1636, KRH-3955 was specifically developed to have improved oral bioavailability and has shown potent anti-HIV-1 activity with oral administration in preclinical models.[3][4] |
| (S)-N'-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | Compound 2 (from Skerlj et al., 2010) | Rat, Dog | Good oral bioavailability was observed in both species.[1][2] | This compound is a potent and selective CXCR4 antagonist with demonstrated oral bioavailability in preclinical species.[1][2] |
| Tetrahydronaphthyridine derivative | Compound 30 (from Wallace et al., 2022) | Mouse | 27% | This novel antagonist was designed for an improved drug-like profile and demonstrated higher oral bioavailability in mice compared to other tested compounds. |
| Plerixafor | AMD3100 | Human | Not orally bioavailable | While a potent CXCR4 antagonist, Plerixafor is administered via subcutaneous injection due to its lack of oral bioavailability.[6] |
| EMU-116 | - | Mouse | Orally bioavailable | This tetrahydroisoquinoline-based CXCR4 antagonist has shown superior pharmacokinetic profiles and enhanced efficacy in mouse models of genitourinary cancers when administered orally.[7] |
Experimental Protocols
The determination of oral bioavailability is a critical step in preclinical drug development. Below is a detailed methodology for a typical in vivo pharmacokinetic study to assess the oral bioavailability of a small molecule CXCR4 inhibitor.
Objective: To determine the absolute oral bioavailability (%F) of a CXCR4 inhibitor in a rodent model (e.g., mouse or rat).
Materials:
-
CXCR4 inhibitor (test compound)
-
Vehicle for oral and intravenous administration (e.g., saline, 5% DMSO in corn oil)
-
Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old)
-
Dosing syringes and oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Fasting:
-
Drug Formulation:
-
Prepare the CXCR4 inhibitor in the appropriate vehicle for both intravenous (IV) and oral (PO) administration at the desired concentrations.
-
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of the CXCR4 inhibitor (e.g., 1-2 mg/kg) into the tail vein of one group of animals.[8] This group serves as the reference for 100% bioavailability.
-
Oral (PO) Administration: Administer a single dose of the CXCR4 inhibitor (e.g., 5-10 mg/kg) via oral gavage to a second group of animals.[8]
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[8]
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the inhibitor versus time for both the IV and PO administration groups.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) for both routes of administration using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (%F) using the following formula:
%F = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
-
Mandatory Visualization
Caption: CXCR4 Signaling Pathway.
Caption: Experimental Workflow for Oral Bioavailability.
Caption: Logical Flow of the Comparative Analysis.
References
- 1. Discovery of novel small molecule orally bioavailable C-X-C chemokine receptor 4 antagonists that are potent inhibitors of T-tropic (X4) HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of a novel orally bioavailable CXCR4 inhibitor, AMD070, on the metastasis of oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel orally bioavailable CXCR4 inhibitor, AMD070, on the metastasis of oral cancer cells. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stem Cell Mobilization: KRH-3955 Hydrochloride vs. Plerixafor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KRH-3955 hydrochloride and plerixafor (B1678892), two CXCR4 antagonists with applications in hematopoietic stem cell (HSC) mobilization. While plerixafor is an established clinical agent, KRH-3955 is a potent, orally bioavailable compound primarily investigated for its anti-HIV-1 activity, with preclinical evidence suggesting potential for stem cell mobilization. This document synthesizes available data to offer a comparative overview for research and drug development purposes.
Mechanism of Action: Targeting the CXCR4/SDF-1α Axis
Both this compound and plerixafor are antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Under normal physiological conditions, the interaction between CXCR4 on the surface of hematopoietic stem cells and its ligand, stromal cell-derived factor-1α (SDF-1α; also known as CXCL12), produced by bone marrow stromal cells, is crucial for retaining HSCs within the bone marrow niche.[1][3] By blocking this interaction, these antagonists disrupt the signaling that anchors HSCs, leading to their mobilization into the peripheral bloodstream where they can be collected for transplantation.[1][3]
Interestingly, preclinical studies in mice have revealed a potential mechanistic distinction between the two compounds. While plerixafor (AMD3100) has been shown to induce a reversal of the CXCL12 chemokine gradient between the bone marrow and peripheral blood, KRH-3955 appears to mobilize hematopoietic progenitor cells without this gradient reversal, suggesting a different mode of disrupting the CXCR4 retention signal.[4][5]
Figure 1: Signaling pathway of HSC mobilization by CXCR4 antagonists.
Performance Data: A Preclinical and Clinical Overview
Direct comparative clinical trials between this compound and plerixafor for stem cell mobilization have not been published. Plerixafor, in combination with Granulocyte-Colony Stimulating Factor (G-CSF), is an approved and widely used regimen.[6][7] Data for KRH-3955 is currently limited to preclinical studies.
Quantitative Data Summary
| Parameter | This compound | Plerixafor |
| Binding Affinity (IC50 for SDF-1α binding) | 0.61 nM[2][8] | Not explicitly stated in similar terms, but functions as a potent antagonist.[9] |
| Oral Bioavailability | 25.6% (in rats)[10][11] | Poor, administered via subcutaneous injection.[8] |
| Preclinical Mobilization Data (Mice) | A single 30 mg/kg dose elevated circulating leukocytes and hematopoietic progenitor cells, peaking at 2 hours.[4] | A single dose mobilizes HSCs, with peak mobilization in humans between 6 and 9 hours.[12][13] |
| Clinical Mobilization Efficacy | No published clinical data for stem cell mobilization. | In combination with G-CSF, enables collection of ≥5 x 10⁶ CD34+ cells/kg in a significant portion of patients, often in fewer apheresis sessions than G-CSF alone.[11][14] |
| Standard Clinical Dosage | Not established for stem cell mobilization. | 0.24 mg/kg subcutaneous injection. |
Experimental Protocols
Preclinical Stem Cell Mobilization in Mice (KRH-3955 vs. Plerixafor)
Objective: To compare the hematopoietic progenitor cell (HPC) mobilizing activity of KRH-3955 and AMD3100 (plerixafor).
Methodology:
-
Animal Model: C57BL/6 mice.
-
Drug Administration: A single intraperitoneal injection of KRH-3955 (30 mg/kg) or AMD3100.
-
Sample Collection: Peripheral blood was collected at various time points (e.g., 2 and 24 hours) post-injection.
-
Analysis:
-
Complete blood counts were performed to determine the number of circulating leukocytes.
-
Flow cytometry was used to enumerate the population of hematopoietic progenitor cells (identified by specific cell surface markers).
-
CXCL12 levels in bone marrow and plasma were measured by ELISA to assess gradient changes.[4]
-
Figure 2: Preclinical experimental workflow for HSC mobilization.
Clinical Stem Cell Mobilization with Plerixafor
Objective: To mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation.
Methodology:
-
Patient Population: Patients with non-Hodgkin's lymphoma or multiple myeloma.[6]
-
Priming: Patients typically receive G-CSF (e.g., 10 µg/kg) subcutaneously for four consecutive days to stimulate the production and release of stem cells.
-
Plerixafor Administration: On the evening of the fourth day of G-CSF administration, approximately 11 hours before the first planned apheresis, patients receive a subcutaneous injection of plerixafor at a dose of 0.24 mg/kg.
-
Apheresis: The following morning, peripheral blood is collected via an apheresis machine to harvest the mobilized CD34+ stem cells. Apheresis can be repeated on subsequent days, with additional daily doses of G-CSF and plerixafor, until the target number of stem cells is collected.
-
Monitoring: Peripheral blood CD34+ cell counts are monitored to determine the optimal time for apheresis and to assess the success of the mobilization.
Concluding Remarks
Plerixafor is a well-established and effective agent for hematopoietic stem cell mobilization in clinical practice, used in conjunction with G-CSF.[6][7] Its efficacy and safety profile are supported by extensive clinical trial data.
This compound is a potent CXCR4 antagonist with the significant advantage of oral bioavailability, as demonstrated in preclinical models.[10][11] While its primary investigation has been in the context of HIV-1 treatment, preliminary preclinical data indicate a capacity for leukocyte and hematopoietic progenitor cell mobilization.[4] The distinct mechanism of action compared to plerixafor, not relying on a reversal of the CXCL12 gradient, warrants further investigation.[4][5]
For drug development professionals, KRH-3955 represents a promising candidate for further research into orally administered stem cell mobilizing agents. However, the lack of clinical data on its use for this indication means that its efficacy and safety in humans for stem cell mobilization remain to be determined. Future research should focus on head-to-head clinical trials to ascertain the comparative efficacy and safety of KRH-3955 and to explore its potential as a single agent or in combination with other mobilizing drugs.
References
- 1. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of high-dose plerixafor on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two distinct CXCR4 antagonists mobilize progenitor cells in mice by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II study of novel CXCR2 agonist and Plerixafor for rapid stem cell mobilization in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel CXCR4 antagonist for hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plerixafor and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Cost Analysis of a Plerixafor Protocol for Peripheral Blood Stem-Cell Mobilization in Patients with Multiple Myeloma or Non-Hodgkin Lymphoma [jhoponline.com]
- 11. mdpi.com [mdpi.com]
- 12. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Salvage treatment with plerixafor in poor mobilizing allogeneic stem cell donors: results of a prospective phase II-trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KRH-3955 Hydrochloride Activity: A Comparative Guide with Blocking Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KRH-3955 hydrochloride, a potent CXCR4 antagonist, with an alternative, AMD3100. We present supporting experimental data to validate its activity, with a focus on the use of blocking antibodies. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Product Performance Comparison
This compound is an orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4 is a critical co-receptor for X4-tropic HIV-1 entry into host cells and plays a role in cancer metastasis. This compound demonstrates potent inhibitory activity against the binding of the natural ligand, Stromal Cell-Derived Factor-1α (SDF-1α or CXCL12), to CXCR4 and subsequent downstream signaling.[1][3] This guide compares the in vitro efficacy of this compound to AMD3100, another well-characterized CXCR4 antagonist.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and AMD3100 in key validation assays.
Table 1: Inhibition of SDF-1α Binding and HIV-1 Replication
| Compound | IC50 for SDF-1α Binding (nM) | EC50 for X4 HIV-1 Inhibition (nM) |
| This compound | 0.61[2] | 0.3 - 1.0[2] |
| AMD3100 | - | - |
Note: Specific IC50 values for AMD3100 in SDF-1α binding assays were not consistently reported in the reviewed literature, though it is a known inhibitor.
Table 2: Inhibition of Anti-CXCR4 Monoclonal Antibody (12G5) Binding
| Compound | IC50 for inhibiting 12G5 binding (nM) |
| This compound | 0.5 - 14.1[2] |
| AMD3100 | Significantly weaker than KRH-3955[1] |
These data highlight the high potency of this compound in blocking the CXCR4 receptor, as evidenced by its low nanomolar IC50 and EC50 values. Notably, KRH-3955 is a more potent inhibitor of the binding of the anti-CXCR4 antibody 12G5 compared to AMD3100.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach to its validation, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow.
Caption: CXCR4 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Binding Assay
This assay measures the ability of this compound to compete with a labeled ligand (e.g., radiolabeled SDF-1α or a fluorescently-labeled anti-CXCR4 antibody like 12G5) for binding to the CXCR4 receptor on target cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells, CEM-SS cells)
-
This compound
-
AMD3100 (as a comparator)
-
Labeled ligand: [¹²⁵I]-SDF-1α or PE-conjugated anti-CXCR4 mAb (clone 12G5)
-
Binding Buffer (e.g., RPMI 1640 with 0.1% BSA)
-
96-well filter plates
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells, then resuspend in Binding Buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Dilution: Prepare serial dilutions of this compound and AMD3100 in Binding Buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 25 µL of the diluted compounds or vehicle control to the respective wells.
-
Add 25 µL of the labeled ligand at a final concentration near its Kd.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Washing:
-
For radioligand assays, transfer the contents to a filter plate and wash the cells with ice-cold Binding Buffer to remove unbound ligand.
-
For flow cytometry-based assays, wash the cells by centrifugation and resuspension in FACS buffer.
-
-
Detection:
-
For radioligand assays, measure the radioactivity in each well using a scintillation counter.
-
For flow cytometry, acquire the fluorescence intensity of the cell-bound antibody.
-
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand (IC50) by non-linear regression analysis.
Calcium Mobilization Assay
This functional assay assesses the ability of this compound to block the intracellular calcium flux induced by SDF-1α binding to CXCR4.
Materials:
-
CXCR4-expressing cells
-
This compound and AMD3100
-
SDF-1α
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed CXCR4-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium and add the loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition: Add serial dilutions of this compound or AMD3100 to the wells and incubate for 15-30 minutes.
-
SDF-1α Stimulation:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject a solution of SDF-1α (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
-
Data Acquisition: Continue to record the fluorescence intensity kinetically for 2-3 minutes to measure the calcium flux.
-
Data Analysis: Determine the IC50 value for the inhibition of the SDF-1α-induced calcium response.
HIV-1 Entry/Replication Assay
This assay evaluates the ability of this compound to inhibit the entry and subsequent replication of an X4-tropic HIV-1 strain in susceptible cells.
Materials:
-
Target cells (e.g., activated peripheral blood mononuclear cells (PBMCs), CEM-SS cells)
-
X4-tropic HIV-1 virus stock (e.g., NL4-3)
-
This compound and AMD3100
-
Cell culture medium
-
p24 antigen ELISA kit
Procedure:
-
Cell Preparation: Prepare and plate the target cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound or AMD3100 to the cells and pre-incubate for 1 hour.
-
Virus Infection: Add a known amount of X4-tropic HIV-1 to the wells.
-
Incubation: Culture the infected cells for 3-7 days.
-
Quantification of Viral Replication:
-
Collect the cell culture supernatant at the end of the incubation period.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.
-
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of viral replication (EC50) by non-linear regression analysis.
Conclusion
This compound is a highly potent CXCR4 antagonist with superior activity in inhibiting SDF-1α binding and X4-tropic HIV-1 replication compared to older antagonists like AMD3100. Its ability to effectively block the binding of the anti-CXCR4 monoclonal antibody 12G5 further validates its direct interaction with the receptor. The provided experimental protocols offer a framework for researchers to independently verify these findings and explore the therapeutic potential of this compound in various disease models.
References
- 1. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | AMD3100/CXCR4 Inhibitor [frontiersin.org]
Safety Operating Guide
Proper Disposal of KRH-3955 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and effective disposal of KRH-3955 hydrochloride, a potent CXCR4 antagonist used in research. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on general principles of chemical waste management and information available for similar compounds.
Understanding this compound:
Core Principles of Chemical Waste Disposal:
The fundamental principle of laboratory waste management is to ensure safety and minimize environmental impact.[2] All chemical waste, including this compound, must be disposed of through a designated hazardous waste program.[3] It is imperative that no chemical waste is disposed of down the drain or in regular trash.[3][4][5]
Step-by-Step Disposal Procedures for this compound:
1. Waste Minimization: The first step in responsible waste management is to minimize the amount of waste generated.[2][5]
-
Source Reduction: Order only the quantity of this compound required for your experiments.[5]
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[5]
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste, including:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves
3. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), in a designated, leak-proof, and clearly labeled solid waste container.
-
The container should be made of a material compatible with the chemical. The original container is often a good choice.[3]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled liquid waste container.
-
Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should often be collected separately.[2]
-
Ensure the waste container is compatible with the solvent used to dissolve the this compound.
-
4. Waste Container Labeling: All waste containers must be clearly and accurately labeled.[3][4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Handle with Caution"). In the absence of specific hazard information, it is prudent to label it as toxic.
5. Storage of Chemical Waste: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5]
-
Keep containers tightly sealed except when adding waste.[2][3]
-
Store in a well-ventilated area, away from heat sources and direct sunlight.[4]
-
Ensure secondary containment is used to capture any potential leaks.
6. Disposal of Empty Containers:
-
A container that held this compound should be managed as hazardous waste unless it has been properly decontaminated.[3]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[2][3] After proper decontamination, and with labels defaced, the container may be disposed of as regular trash, but always check with your institution's environmental health and safety (EHS) office first.[3]
7. Requesting Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full waste containers.[5] Do not allow waste to accumulate in the laboratory.
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary:
| Property | Value | Reference |
| Chemical Formula | C28H45N7·3HCl | [1] |
| Molecular Weight | 589.09 g/mol | [1] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
Disclaimer: This information is intended as a guide and does not replace institutional or regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. In the absence of a specific Safety Data Sheet (SDS), it is prudent to treat this compound with a high degree of caution and as a potentially hazardous substance.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
